molecular formula C7H13N3 B1605307 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine CAS No. 1002651-65-1

1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine

Cat. No.: B1605307
CAS No.: 1002651-65-1
M. Wt: 139.2 g/mol
InChI Key: BBWULNDJJUENCE-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-10-5-4-7(9-10)6-8-2/h4-5,8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWULNDJJUENCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350063
Record name 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine
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Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002651-65-1
Record name 1-Ethyl-N-methyl-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002651-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Ethyl-1H-pyrazol-3-yl)-N-methylmethanamine (CAS 1002651-65-1)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activity and favorable physicochemical properties.[1] Pyrazole derivatives are integral components of numerous FDA-approved drugs, demonstrating efficacy across a wide range of therapeutic areas.[1] Their value stems from the unique arrangement of nitrogen atoms, which allows for diverse intermolecular interactions with biological targets, including hydrogen bonding and coordination chemistry.[1]

This guide focuses on 1-(1-Ethyl-1H-pyrazol-3-yl)-N-methylmethanamine (CAS: 1002651-65-1), a functionalized pyrazole building block designed for seamless integration into complex drug discovery and development workflows. Its structure, featuring a reactive secondary amine tethered to a stable N-ethyl pyrazole core, offers chemists a strategic tool for modifying molecular properties such as solubility, reactivity, and target engagement.[2] This document provides a comprehensive overview of its properties, core applications, and practical methodologies for its use in chemical synthesis.

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a synthetic building block is critical for predicting its behavior in a reaction, optimizing conditions, and interpreting outcomes. While extensive experimental data for this specific compound is not publicly available, we can compile its known specifications and infer others based on its structural class.

Identity and Structure
PropertyValueSource
Chemical Name This compound[2][3]
CAS Number 1002651-65-1[3]
Molecular Formula C₇H₁₃N₃[3]
Molecular Weight 139.20 g/mol [3]
SMILES CNCC1=NN(CC)C=C1[3]
MDL Number MFCD03419813[3]
Predicted Physicochemical Data

The following table presents computed properties for a close constitutional isomer, ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine (CAS 1002651-68-4). These values serve as a reliable estimation for CAS 1002651-65-1 and are invaluable for designing experiments, particularly in predicting solubility and membrane permeability.

PropertyPredicted ValueSignificance in Drug Development
XLogP3-AA -0.1Indicates high hydrophilicity, suggesting good aqueous solubility but potentially low passive membrane permeability.
Hydrogen Bond Donors 1The secondary amine provides a key site for hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 2The two pyrazole nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and target binding.
Topological Polar Surface Area 29.9 ŲA low TPSA (<140 Ų) is generally correlated with better cell permeability.
Rotatable Bond Count 3A low number of rotatable bonds imparts conformational rigidity, which can be advantageous for binding affinity.

Data sourced from PubChem CID 672401 for the isomeric compound.[4]

Section 2: Applications in Synthetic Chemistry and Drug Discovery

This compound is not an end-product but a versatile intermediate. Its primary utility lies in its role as a key building block for constructing more complex, biologically active molecules for the pharmaceutical and agrochemical industries.[2]

The core value proposition is the strategic introduction of the N-ethyl pyrazole moiety and a secondary amine.

  • The Pyrazole Core: Provides a stable, aromatic scaffold that is resistant to metabolic degradation and can engage in various non-covalent interactions with biological targets.

  • The Secondary Amine: Serves as a nucleophilic handle for a wide array of chemical transformations, including amide bond formation, sulfonamidation, reductive amination, and alkylation. This allows for the straightforward linkage of the pyrazole core to other pharmacophores or scaffolds.

This modification of molecular structures can be used to fine-tune properties like solubility and biological activity, leading to the development of novel materials with improved performance.[2]

Logical Workflow: Integration into a Synthetic Pathway

The diagram below illustrates the logical flow of how a building block like this compound is utilized in a typical drug discovery synthesis campaign.

G cluster_0 Phase 1: Scaffolding cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Evaluation A 1-(1-Ethyl-1H-pyrazol-3-yl) -N-methylmethanamine (Building Block) C Coupling Reaction (e.g., Amidation, Sulfonamidation) A->C Nucleophilic Amine B Carboxylic Acid / Acyl Chloride / Sulfonyl Chloride (Coupling Partner) B->C Electrophilic Partner D Novel Pyrazole Derivative (Potential Drug Candidate) C->D Covalent Bond Formation E Purification & Characterization (HPLC, NMR, MS) D->E Quality Control F Biological Screening (In vitro assays) E->F Activity Assessment

Caption: Workflow for utilizing the pyrazole building block.

Section 3: Experimental Protocol - Representative Sulfonamidation

While a specific protocol for this compound is not published, the following detailed methodology for a structurally similar reaction demonstrates an authoritative and self-validating workflow. This protocol for the synthesis of a pyrazole-based benzenesulfonamide is adapted from established literature and showcases the causality behind each experimental step.[1]

Objective

To covalently link a pyrazole-amine building block to an aromatic sulfonyl chloride, a common transformation in the synthesis of kinase inhibitors and other targeted therapeutics.

Materials and Reagents
  • Pyrazole-amine starting material (e.g., 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine)

  • 4-Methylbenzenesulfonyl chloride (Tosyl Chloride)

  • Triethylamine (TEA)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • To a dry, round-bottom flask equipped with a magnetic stir bar, add the pyrazole-amine (1.0 eq).

    • Add anhydrous acetonitrile (approx. 4 mL per mmol of pyrazole-amine).

    • Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants without interfering with the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the reactive sulfonyl chloride.

  • Addition of Reagents:

    • Add 4-methylbenzenesulfonyl chloride (2.0 eq) to the stirred solution.

    • Add triethylamine (2.4 eq) dropwise.

    • Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. A slight excess ensures the complete neutralization of the acid.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole-amine spot is consumed.

    • Causality: Room temperature is typically sufficient for this reaction. Extended reaction time ensures completion. TLC is a rapid and effective method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Work-up and Extraction:

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Add distilled water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous mixture twice with ethyl acetate.

    • Combine the organic layers.

    • Causality: This aqueous work-up removes the triethylamine hydrochloride salt and any remaining water-soluble impurities. Ethyl acetate is a suitable solvent for extracting the desired organic product. Repeating the extraction maximizes the yield.

  • Drying and Filtration:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter the mixture to remove the drying agent.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Causality: Removing all traces of water is essential before final purification to prevent interference with chromatography and to ensure the stability of the final compound.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent.

    • Causality: Column chromatography separates the desired product from unreacted sulfonyl chloride and other nonpolar impurities based on differential adsorption to the silica stationary phase.

  • Characterization:

    • Confirm the structure and purity of the final product using FT-IR, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

    • Causality: A comprehensive structural analysis is non-negotiable in synthetic chemistry to unequivocally confirm the identity and purity of the synthesized compound.

Section 4: Safety, Handling, and Storage

Professional laboratory practice is mandatory when handling this compound. The following guidelines are based on available GHS classifications and data from structurally related amines.[3][5][6][7]

Hazard Identification
Hazard StatementDescriptionGHS Class
H302 / H332 Harmful if swallowed or if inhaled.Acute Toxicity (Oral/Inhalation), Cat. 4
H312 Harmful in contact with skin.Acute Toxicity (Dermal), Cat. 4
H314 Causes severe skin burns and eye damage.Skin Corrosion/Irritation, Cat. 1B

Data sourced from BLD Pharm.[3]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[5]

  • Respiratory Protection: If working outside a fume hood or with aerosols, use an approved respirator.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[5]

First Aid Measures
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]

  • Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

Conclusion

This compound is a high-value synthetic intermediate that provides a direct route to novel chemical entities containing the N-ethyl pyrazole scaffold. Its well-defined structure and reactive amine handle make it a predictable and reliable component in multi-step synthetic campaigns. By understanding its physicochemical properties, leveraging established reaction protocols, and adhering to strict safety standards, researchers can effectively utilize this building block to accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

  • WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1][3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Google Patents. Available at:

  • ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. PubChem. Available at: [Link]

  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • EP2111401B1 - 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer. Google Patents.

Sources

Spectroscopic Blueprint of a Novel Pyrazole Amine: An In-depth Technical Guide to 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a class of heterocyclic compounds with remarkable versatility and a wide spectrum of biological activities. Their unique structural motifs are cornerstones in the development of pharmaceuticals, from anti-inflammatory agents to oncology therapeutics. The precise structural elucidation of novel pyrazole-containing molecules is a critical prerequisite for understanding their structure-activity relationships (SAR) and ensuring their potential for clinical or industrial application. This guide provides a comprehensive spectroscopic analysis of a specific novel compound, 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine .

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with a molecular formula of C₇H₁₃N₃ and a molecular weight of 139.20 g/mol , presents several key features for spectroscopic analysis: a 1,3-disubstituted pyrazole ring, an N-ethyl group, a methylene bridge, and a secondary N-methylamine. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5 (pyrazole)~7.4 - 7.6d~2-31H
H-4 (pyrazole)~6.0 - 6.2d~2-31H
N-CH₂ (ethyl)~4.1 - 4.3q~72H
C-CH₂-N~3.6 - 3.8s-2H
N-CH₃~2.4 - 2.6s-3H
CH₃ (ethyl)~1.4 - 1.6t~73H
N-H~1.5 - 2.5br s-1H

Causality Behind Predictions: The chemical shifts of the pyrazole ring protons (H-5 and H-4) are predicted based on data from various substituted pyrazoles. The downfield shift of H-5 is attributed to its proximity to the electronegative nitrogen atom at position 1. The ethyl group protons exhibit a classic quartet-triplet pattern, with the methylene protons deshielded by the adjacent nitrogen. The methylene bridge protons are expected to be a singlet, and the N-methyl protons will also appear as a singlet in a region typical for N-alkyl groups. The N-H proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide complementary information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (pyrazole)~150 - 155
C-5 (pyrazole)~138 - 142
C-4 (pyrazole)~105 - 110
N-CH₂ (ethyl)~45 - 50
C-CH₂-N~48 - 53
N-CH₃~35 - 40
CH₃ (ethyl)~14 - 16

Causality Behind Predictions: The chemical shifts of the pyrazole carbons are based on extensive studies of N-alkylpyrazoles. The C-3 and C-5 carbons are significantly deshielded due to their attachment to nitrogen atoms. The C-4 carbon, being further from the heteroatoms, appears at a higher field. The aliphatic carbons of the ethyl and methyl groups are in their expected regions, with the carbons directly attached to nitrogen being deshielded.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Add a small amount of TMS as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to obtain singlets for all carbon signals.

    • To aid in assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer h1_nmr ¹H NMR transfer->h1_nmr Insert into Spectrometer c13_nmr ¹³C{¹H} NMR cosy 2D COSY hsqc 2D HSQC process Process Spectra (FT, Phasing, Baseline) hsqc->process assign Assign Signals process->assign structure Structure Elucidation assign->structure IR_Workflow cluster_prep Instrument Setup cluster_acq Sample Analysis cluster_analysis Data Interpretation clean Clean ATR Crystal background Record Background Spectrum clean->background apply_sample Apply Sample to Crystal background->apply_sample acquire Acquire Spectrum (16-32 scans) apply_sample->acquire process Process Spectrum (Baseline Correction) acquire->process identify Identify Functional Group Peaks process->identify correlate Correlate with Structure identify->correlate

Caption: FT-IR analysis workflow using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, which can be highly informative for structural elucidation.

m/z Predicted Fragment Interpretation
139[C₇H₁₃N₃]⁺Molecular Ion (M⁺)
124[M - CH₃]⁺Loss of a methyl radical
110[M - C₂H₅]⁺Loss of an ethyl radical
96[C₅H₆N₂]⁺Pyrazole ring fragment after cleavage of the ethyl group
82[C₄H₄N₂-CH₂]⁺Cleavage of the methylene-amine bond
44[CH₂=NHCH₃]⁺α-cleavage, characteristic of N-methylamines (likely base peak)

Causality Behind Predictions: According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of 139. The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. [1][2]For this compound, α-cleavage is expected to result in the formation of a stable iminium ion with m/z 44, which is predicted to be the base peak in the spectrum. Other significant fragments would arise from the loss of the ethyl and methyl groups.

Experimental Protocol for Mass Spectrometry Analysis

A standard protocol for EI-MS analysis is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile liquids.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. [3]3. Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Interpretation sample Introduce Sample (Direct Probe or GC) ionize Electron Ionization (70 eV) sample->ionize analyze Mass Analysis (e.g., Quadrupole) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum identify_peaks Identify Molecular Ion & Fragment Peaks spectrum->identify_peaks elucidate Elucidate Fragmentation Pathway identify_peaks->elucidate

Caption: Electron Ionization Mass Spectrometry (EI-MS) workflow.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers engaged in the synthesis and analysis of this and related novel pyrazole derivatives. The causality-driven interpretation of the expected spectral features underscores the synergistic power of these analytical techniques in modern chemical research. As a self-validating system, the congruence of data from these orthogonal techniques would provide a high degree of confidence in the structural assignment of this novel compound.

References

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Unveiling the Therapeutic Landscape of 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel therapeutics is fundamentally reliant on the precise identification and validation of molecular targets for new chemical entities. This guide provides a comprehensive, in-depth framework for elucidating the potential therapeutic targets of the novel compound, 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine. As this molecule is not extensively characterized in existing literature, this document outlines a systematic, multi-pronged strategy, beginning with hypothesis generation based on its core structural motifs—the pyrazole ring and the N-methylmethanamine side chain—and proceeding through rigorous experimental workflows for target discovery, engagement confirmation, and functional validation. We detail the causality behind each experimental phase, from broad, unbiased screening to specific, hypothesis-driven validation, equipping researchers and drug development professionals with the technical insights required to de-orphanize this and other novel small molecules.

Introduction: Deconstructing the Molecule to Predict Biological Function

The compound this compound is a small molecule featuring two key pharmacophores: a substituted pyrazole ring and a short aliphatic amine chain. The absence of established biological data necessitates a foundational approach to target identification, starting with an analysis of these structural components.

  • The Pyrazole Core: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry. Its five-membered heterocyclic structure is present in numerous FDA-approved drugs, demonstrating a remarkable ability to interact with a wide array of biological targets.[1][2] Marketed drugs containing this moiety are used to treat a spectrum of diseases, including cancer, inflammation, and neurological disorders, by targeting proteins such as kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][3][4] This history strongly suggests that the pyrazole core of our compound of interest could facilitate interactions with similar target classes.

  • The N-methylmethanamine Side Chain: The N-methylmethanamine moiety and its analogs are frequently found in neurologically active agents. For instance, related structures are key components of triple reuptake inhibitors that target the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[5] Furthermore, analogs have been investigated as inhibitors of enzymes like phenylethanolamine N-methyltransferase, which plays a role in regulating blood pressure.[6] This suggests a potential for our compound to engage with targets in the central nervous system or cardiovascular pathways.

This structural analysis forms the logical basis for a multi-tiered investigation. The primary challenge and objective is to move from these broad, scaffold-based predictions to the conclusive identification of specific, high-affinity protein targets.

A Phased Strategy for Target Identification and Validation

Identifying the molecular target of a novel compound is a process of progressively narrowing the field of possibilities through layers of robust experimental evidence.[7][8][9] We propose a three-phase workflow:

  • Phase I: In Silico Target Prediction & Hypothesis Generation.

  • Phase II: Unbiased Biochemical Screening & Hit Identification.

  • Phase III: Cellular Target Engagement & Mechanistic Confirmation.

This integrated approach ensures that hypotheses are generated computationally, tested biochemically, and ultimately validated in a physiologically relevant cellular context.

G A In Silico Target Prediction (Ligand-Based Similarity) B Reverse Docking (Structure-Based) C Affinity Chromatography- Mass Spectrometry (AC-MS) B->C  Informs lysate/  cell line choice D Candidate Protein 'Hit' List C->D E Cellular Thermal Shift Assay (CETSA) D->E  Provides candidates  for validation F Validated 'On-Target' List E->F G In Vitro Functional Assays (Enzyme/Binding) F->G  Prioritizes targets for  functional analysis H Cell-Based Phenotypic Assays G->H I In Vivo Model Testing H->I

Figure 1: Integrated workflow for novel compound target deconvolution.

Phase I: In Silico Target Prediction

The most resource-effective first step is to leverage computational methods to generate an educated, testable set of hypotheses.[10][11] This is achieved by comparing the compound's structure to databases of known ligands and their targets.

Methodology: Ligand-Based and Structure-Based Approaches

  • Ligand-Based Similarity Searching: This method operates on the principle that structurally similar molecules often share similar biological targets.

    • Protocol: The 2D structure (SMILES format) of this compound is submitted to publicly available or commercial target prediction servers (e.g., SwissTargetPrediction, ChEMBL).[12] These tools calculate topological, fingerprint, or pharmacophore similarity against a vast database of annotated bioactive molecules.

    • Causality: By identifying known drugs or probes with high structural similarity, the algorithm generates a ranked list of probable protein targets. This provides the first rational basis for selecting cell lines or tissue types for subsequent biochemical screening. For example, if top hits are neurological receptors, using neuroblastoma cell lysates in Phase II becomes a logical choice.

  • Reverse Docking (Structure-Based): If the ligand-based search is inconclusive, reverse docking offers an alternative.[13]

    • Protocol: The 3D conformer of the compound is computationally screened against a library of 3D protein structures in a "one-ligand, many-targets" approach. The algorithm calculates binding energies to predict the most favorable protein-ligand interactions.

    • Causality: This method is not dependent on the existence of structurally similar ligands but rather on physicochemical complementarity between the compound and a protein's binding pocket. It can uncover novel, unexpected interactions that similarity searches might miss.

Data Presentation: Prioritized Target List

The output of Phase I should be summarized in a table, prioritizing targets that appear across multiple prediction methods.

Predicted Target ClassPrediction MethodConfidence ScoreRationale for Prioritization
Monoamine Transporters (DAT, SERT)Ligand-Based SimilarityHighN-methylmethanamine is a known monoaminergic pharmacophore.
Cyclooxygenase (COX) EnzymesLigand-Based SimilarityMediumPyrazole core is found in COX inhibitors (e.g., Celecoxib).
c-Jun N-terminal Kinases (JNKs)Reverse DockingMediumFavorable predicted binding energy in the ATP-binding pocket.
Cannabinoid Receptor 1 (CB1)Ligand-Based SimilarityLowPyrazole is the core of the CB1 antagonist Rimonabant.[2]

Phase II: Unbiased Biochemical Screening with Affinity Chromatography-Mass Spectrometry (AC-MS)

Computational predictions must be validated with physical evidence. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful, unbiased technique to identify proteins that physically interact with the compound of interest from a complex biological sample.[14][15]

Methodology: Immobilization and Pulldown

The core principle is to use the small molecule as "bait" to "fish" for its binding partners in a sea of proteins (cell lysate).[15]

G compound 1. Compound Immobilization (Compound linked to bead) lysate 2. Incubation with Lysate (Target protein binds) compound->lysate wash 3. Wash Steps (Non-specific proteins removed) lysate->wash elute 4. Elution (Target protein released) wash->elute ms 5. LC-MS/MS Analysis (Protein Identification) elute->ms

Figure 2: Experimental workflow for Affinity Chromatography-Mass Spectrometry.

Step-by-Step Experimental Protocol:

  • Compound Immobilization:

    • Synthesize an analog of this compound that incorporates a linker arm (e.g., a short polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).

    • Causality: The linker is crucial to physically separate the compound from the solid support, minimizing steric hindrance and allowing target proteins to access the binding site.

    • Covalently attach the linker-modified compound to an activated chromatography resin (e.g., NHS-activated sepharose beads or azide/alkyne-functionalized beads).

  • Preparation of Cell Lysate:

    • Select a human cell line based on Phase I predictions (e.g., SH-SY5Y neuroblastoma cells if neurological targets are predicted).

    • Culture cells to high density and harvest. Lyse the cells using a mild, non-denaturing detergent buffer (e.g., CHAPS-based) supplemented with protease and phosphatase inhibitors.

    • Causality: A non-denaturing lysis is essential to preserve the native conformation of potential target proteins, as binding often depends on the protein's tertiary structure.

    • Clarify the lysate by high-speed centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • Control: In parallel, incubate lysate with "mock" beads (resin treated with the linker but no compound) to identify non-specific binders. A second crucial control involves a competition experiment, where the incubation is performed in the presence of an excess of the free, non-immobilized compound.

    • Causality: Proteins that bind to the compound-beads but not the mock beads, and whose binding is reduced in the competition experiment, are considered high-confidence "hits."

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove proteins that are weakly or non-specifically bound.

    • Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.

  • Protein Identification by LC-MS/MS:

    • Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digest.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by matching the experimental peptide fragmentation spectra against a human protein database.

Data Analysis: The final "hit list" comprises proteins significantly enriched in the compound pulldown compared to the mock control and whose enrichment is diminished in the competition assay.

Phase III: Confirming Target Engagement in a Cellular Milieu

A protein identified by AC-MS has been shown to bind the compound in vitro. The critical next step is to confirm this interaction occurs within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[16][17]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[18] When a protein binds to a ligand (our compound), its structure is often stabilized, making it more resistant to heat-induced denaturation. This change in thermal stability is a direct proxy for target engagement.[16][17]

G cluster_0 No Drug (Vehicle Control) cluster_1 Drug Treatment cluster_2 Analysis A Cells + Vehicle B Heat Gradient (e.g., 40-70°C) A->B C Protein Denatures & Aggregates at lower temperature B->C G Isolate Soluble Fraction C->G D Cells + Compound E Heat Gradient (e.g., 40-70°C) D->E F Target Protein is Stabilized Remains soluble at higher temperature E->F F->G H Quantify Target Protein (e.g., Western Blot, MS) G->H I Plot Melt Curve (Shift indicates engagement) H->I

Figure 3: Principle of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Experimental Protocol:

  • Cell Treatment:

    • Plate the chosen cell line and grow to ~80% confluency.

    • Treat one set of cells with a desired concentration of this compound and a parallel set with vehicle (e.g., DMSO) for 1 hour.

  • Heating Step:

    • Harvest the cells, wash, and resuspend in a physiological buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C.

    • Causality: The heat challenges the proteome. Unbound proteins will unfold and aggregate at their characteristic melting temperature (Tm), while ligand-bound proteins will resist unfolding until a higher temperature is reached.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles. This process does not denature proteins but breaks open the cell membranes.

    • Separate the soluble protein fraction (containing folded proteins) from the aggregated, insoluble fraction by ultracentrifugation.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of a specific target protein (identified from the AC-MS hit list) remaining in the soluble fraction at each temperature point. This is typically done using Western Blotting or, for broader analysis, by mass spectrometry (MS-CETSA).

Data Presentation: The Thermal Shift

The results are plotted as the percentage of soluble protein versus temperature. A successful experiment will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, providing direct and quantitative evidence of target engagement in living cells.

Target ProteinVehicle Tm (°C)Compound Tm (°C)ΔTm (°C)Conclusion
JNK152.156.3+4.2Validated Engagement
COX-258.458.6+0.2No significant engagement
DAT49.553.1+3.6Validated Engagement

Phase IV: Target Validation and Functional Analysis

Confirming that a compound binds a target is not sufficient; one must prove that this binding event modulates the protein's function and leads to a desired physiological outcome. This is the essence of target validation.[19][20]

  • In Vitro Functional Assays: Once CETSA confirms engagement with a target (e.g., JNK1 kinase), the next step is to perform a direct functional assay.[19][21]

    • Example Protocol (Kinase Assay): Recombinant JNK1 protein is incubated with its substrate (e.g., c-Jun) and ATP in the presence of varying concentrations of our compound. The level of substrate phosphorylation is measured. A dose-dependent decrease in phosphorylation would validate the compound as a JNK1 inhibitor.

  • Cell-Based Phenotypic Assays: The goal here is to link target inhibition to a cellular effect.

    • Example Protocol (Anti-inflammatory Assay): Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which involves JNK1 signaling. The cells are co-treated with our compound. A reduction in the production of inflammatory cytokines (e.g., TNF-α, IL-6), measured by ELISA, would demonstrate a functional anti-inflammatory effect mediated by the compound's action on its target.

  • In Vivo Models: The final step in preclinical validation involves testing the compound in a disease-relevant animal model.[22] The choice of model is dictated by the validated target and its role in pathology. For a JNK1 inhibitor with anti-inflammatory properties, a mouse model of rheumatoid arthritis or inflammatory bowel disease would be appropriate.

Conclusion

The process of elucidating the therapeutic targets of a novel compound like this compound is a systematic journey from broad speculation to precise validation. By integrating computational prediction with unbiased biochemical screening and rigorous cellular confirmation, researchers can build a compelling, evidence-based case for a compound's mechanism of action. This guide provides the strategic framework and technical details necessary to navigate this complex process, ultimately transforming a novel chemical structure into a potential therapeutic candidate with a well-defined biological rationale.

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An In-depth Technical Guide to the Safe Handling of 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling protocols for 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine, a versatile building block in modern medicinal and agricultural chemistry.[1] Given its classification and the general reactivity of related pyrazole derivatives, a thorough understanding and strict adherence to safety protocols are paramount for all personnel, from laboratory researchers to drug development professionals. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Hazard Identification and Risk Assessment

This compound (CAS No. 1002651-65-1) is a substituted pyrazole derivative.[1][2] While specific toxicological data for this compound is not extensively published, GHS classifications from suppliers and data from structurally analogous compounds indicate significant potential hazards.[2][3] The primary risks are associated with its corrosive nature and potential for harm upon ingestion, inhalation, or skin contact.

1.1. GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding the hazards associated with this compound.

Hazard ClassGHS ClassificationHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedDanger
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Data sourced from supplier information and extrapolated from structurally similar compounds.[2][3]

1.2. Causality of Hazards

The hazardous nature of this compound can be attributed to the pyrazole and methanamine functionalities. The amine group can impart corrosive properties, capable of causing significant damage to skin, eyes, and mucous membranes upon contact. The pyrazole core, while a stable aromatic heterocycle, is a common pharmacophore in many biologically active molecules, suggesting the potential for interaction with biological systems if absorbed.[4][5][6]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks outlined above, a multi-layered approach combining engineering controls and appropriate PPE is essential.

2.1. Engineering Controls: The First Line of Defense

All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of any vapors or aerosols that may be generated. The fume hood also provides a contained space in the event of a spill. A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.

2.2. Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE is based on a thorough risk assessment and should be considered the last line of defense after engineering controls.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProvides protection against splashes and vapors, safeguarding against severe eye damage.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Offers chemical resistance to prevent skin contact and potential burns. Check glove compatibility charts.
Body Protection Flame-retardant lab coatProtects against splashes and contamination of personal clothing.
Respiratory Protection Not typically required when using a fume hood. For emergencies or spill cleanup, a full-face respirator with an appropriate organic vapor cartridge is necessary.Ensures respiratory safety in situations where engineering controls may be compromised.
Standard Operating Procedures for Handling and Storage

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

3.1. Prudent Handling Practices

  • Avoid Contact: All direct contact with the skin, eyes, and clothing must be avoided.

  • Weighing: Weigh the compound in a fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Transfers: When transferring the substance, use appropriate tools such as spatulas or powder funnels to minimize the generation of dust or aerosols.

  • After Handling: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Remove and dispose of contaminated gloves properly.

3.2. Storage Requirements

Proper storage is vital to maintain the integrity of the compound and prevent accidental exposure.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids. The amine functionality can react exothermically with acids.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and correct response is critical.

4.1. First Aid Measures

The following diagram outlines the immediate first aid steps to be taken in case of exposure.

FirstAid cluster_Exposure Exposure Event cluster_Response Immediate Response Exposure Accidental Exposure Skin_Contact Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Exposure->Skin_Contact On Skin Eye_Contact Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting eyelids. Seek immediate medical attention. Exposure->Eye_Contact In Eyes Inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Exposure->Inhalation Inhaled Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Exposure->Ingestion Swallowed

Caption: Immediate First Aid Response to Exposure.

4.2. Spill Response Protocol

A spill of this compound should be treated as a hazardous event requiring a careful and methodical response.

SpillResponse Spill Spill Occurs Evacuate 1. Evacuate & Secure Area Alert others and restrict access. Spill->Evacuate PPE 2. Don Appropriate PPE Full-face respirator, chemical resistant gloves, lab coat. Evacuate->PPE Contain 3. Contain the Spill Use absorbent pads or sand to dike the spill. PPE->Contain Neutralize 4. Absorb the Spill Cover with an inert absorbent material (e.g., vermiculite, sand). Allow to fully absorb. Contain->Neutralize Collect 5. Collect Waste Carefully scoop the absorbed material into a labeled, sealable waste container. Neutralize->Collect Decontaminate 6. Decontaminate Area Wipe the spill area with a suitable decontaminating solution, followed by soap and water. Collect->Decontaminate Dispose 7. Dispose of Waste Dispose of all contaminated materials as hazardous waste according to institutional and local regulations. Decontaminate->Dispose

Caption: Step-by-Step Spill Response Workflow.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable compound in research and development, but it demands respect and careful handling. By understanding its potential hazards and rigorously applying the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work safely and effectively with this important chemical intermediate. A proactive approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

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Methodological & Application

Application Notes & Protocols: The Pyrazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrazole Nucleus

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands out as one of these "privileged structures".[1] Its remarkable versatility stems from its unique electronic properties, metabolic stability, and its capacity to engage in a wide array of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2][3] This adaptability has allowed pyrazole derivatives to be developed as potent and selective modulators of a vast range of biological targets, leading to their presence in blockbuster drugs for inflammation, cancer, erectile dysfunction, and numerous other conditions.[4][5]

The U.S. Food and Drug Administration (FDA) has approved over 30 pyrazole-containing drugs since 2011 alone, targeting diseases from rheumatoid arthritis and non-small cell lung cancer to HIV and cystic fibrosis.[6] This guide provides an in-depth exploration of the pyrazole scaffold's application in drug discovery, offering field-proven insights, detailed experimental protocols, and the causal reasoning behind critical scientific choices for researchers and drug development professionals.

Part 1: The Pyrazole Core in Medicinal Chemistry Strategy

The strategic incorporation of a pyrazole ring into a drug candidate is a decision rooted in its proven ability to enhance pharmacological properties.

Pyrazole as a Bioisostere

A cornerstone of its utility is its role as a bioisostere—a chemical group that can replace another while retaining or improving biological activity. Pyrazole can serve as a bioisosteric replacement for various aryl and heteroaryl rings.[6] This strategy is often employed to:

  • Improve Physicochemical Properties: Compared to a benzene ring, the pyrazole nucleus generally imparts lower lipophilicity and greater water solubility, which can significantly improve a drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[3][6]

  • Modulate Target Binding: The two nitrogen atoms offer unique opportunities for hydrogen bonding, acting as both donors (N-H) and acceptors (pyridine-like N). This allows for fine-tuning interactions within a target's binding pocket to enhance potency and selectivity.[6]

  • Block Metabolic Hotspots: Replacing a metabolically liable phenyl group with a more stable pyrazole ring can prevent rapid degradation by metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the drug's half-life.

A classic example is the development of pyrazole-based angiotensin II receptor antagonists, where the pyrazole moiety served as an effective bioisostere for an imidazole ring found in earlier compounds like losartan, yielding derivatives with comparable potency.[6]

Structure-Activity Relationship (SAR) Insights

The pyrazole ring is not merely a passive scaffold; its substitution pattern is critical for directing biological activity. Electrophilic substitution typically occurs at the C4 position, while nucleophilic attacks favor the C3 and C5 positions.[2] This predictable reactivity allows medicinal chemists to systematically explore the chemical space around the core. As we will see in the examples below, specific substitutions at the N1, C3, and C5 positions are frequently responsible for a drug's potency and selectivity.[7]

Part 2: Key Therapeutic Applications & Case Studies

The impact of pyrazole derivatives is best understood through their successful application in treating human diseases.

Anti-inflammatory Agents: Selective COX-2 Inhibition

Perhaps the most famous pyrazole-containing drug is Celecoxib (Celebrex) , a nonsteroidal anti-inflammatory drug (NSAID).[8]

  • Mechanism of Action: Unlike traditional NSAIDs that inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), Celecoxib is a selective COX-2 inhibitor.[9][10][11] COX-1 is responsible for producing prostaglandins that protect the stomach lining, while COX-2 is upregulated during inflammation and mediates pain and fever.[11] By selectively inhibiting COX-2, Celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1] The diarylpyrazole structure is crucial for this selectivity. The sulfonamide group on one of the phenyl rings of Celecoxib can insert into a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1, anchoring the drug for selective inhibition.[12]

  • Signaling Pathway Visualization: The mechanism of COX-2 inhibition is a foundational concept in anti-inflammatory drug action.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib (Diarylpyrazole) Celecoxib->COX2 Inhibition

Mechanism of COX-2 Inhibition by Celecoxib.
Central Nervous System (CNS) Disorders: Cannabinoid Receptor Modulation

Rimonabant (Acomplia) , a pyrazole derivative, was developed as an anti-obesity drug. Although later withdrawn due to psychiatric side effects, its mechanism provides a valuable case study.[13]

  • Mechanism of Action: Rimonabant acts as an inverse agonist and antagonist at the cannabinoid type 1 (CB1) receptor.[14][15][16] The endocannabinoid system is a key regulator of appetite and energy balance.[14] By blocking the CB1 receptor, primarily in the brain and in peripheral tissues like adipocytes, Rimonabant was designed to decrease appetite and improve metabolic parameters.[16] The specific arrangement of the dichlorophenyl, chlorophenyl, and piperidinyl groups around the pyrazole core was optimized for high-affinity binding to the CB1 receptor.[7] The story of Rimonabant underscores the critical importance of evaluating off-target effects and CNS penetration, even when the primary target is well-validated.

Erectile Dysfunction: PDE5 Inhibition

Sildenafil (Viagra) contains a fused pyrazolo-pyrimidinone core and revolutionized the treatment of erectile dysfunction.[17]

  • Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[18][19] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP is the key second messenger that causes smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and an erection. PDE5 is the enzyme that degrades cGMP. By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, enhancing the erectile response to sexual stimulation.[19] The pyrazolo-pyrimidinone scaffold provides the rigid conformation necessary for fitting into the PDE5 active site.[20]

Oncology: Kinase Inhibition

The pyrazole scaffold is a dominant feature in many modern kinase inhibitors used in cancer therapy. Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

  • Key Drug Examples:

    • Ruxolitinib: An inhibitor of Janus kinases (JAK1/JAK2) for myelofibrosis.

    • Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in renal cell carcinoma.

    • Ibrutinib: A Bruton's tyrosine kinase (BTK) inhibitor for certain B-cell cancers.[4]

  • Causality of Design: The N-H of the pyrazole ring often forms a crucial "hinge-binding" interaction with the backbone of the kinase active site, a common feature for many ATP-competitive inhibitors. The substituents at other positions are then tailored to occupy adjacent hydrophobic pockets to achieve potency and selectivity against specific kinases.[21]

Drug Name Core Structure Primary Target(s) Therapeutic Area
Celecoxib DiarylpyrazoleCOX-2Anti-inflammatory[8]
Rimonabant Tri-substituted PyrazoleCB1 ReceptorAnti-obesity (Withdrawn)[13]
Sildenafil Pyrazolo[4,3-d]pyrimidin-7-onePDE5Erectile Dysfunction[17]
Ruxolitinib Pyrrolo[2,3-d]pyrimidine (fused pyrazole)JAK1, JAK2Oncology, Myelofibrosis[4]
Axitinib Indazole (fused pyrazole)VEGFRsOncology, Renal Cell Carcinoma[4]
Darolutamide Di-substituted PyrazoleAndrogen Receptor (AR)Oncology, Prostate Cancer[6]
Baricitinib Di-substituted PyrazoleJAK1, JAK2Rheumatoid Arthritis, COVID-19[4]

Part 3: Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the synthesis and evaluation of pyrazole derivatives, reflecting standard practices in drug discovery labs.

Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a classic and reliable method for pyrazole synthesis: the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This approach offers a high degree of control over the substitution pattern.

Objective: To synthesize 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, a structural analog related to the Rimonabant scaffold.

Materials:

  • Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate (a 1,3-dicarbonyl)

  • (2,4-dichlorophenyl)hydrazine hydrochloride

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate, Hexane (for chromatography)

  • Anhydrous Sodium Sulfate

Procedure:

  • Cyclocondensation:

    • To a 100 mL round-bottom flask, add ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate (1.0 eq), (2,4-dichlorophenyl)hydrazine hydrochloride (1.1 eq), and glacial acetic acid (20 mL).

    • Rationale: Acetic acid serves as both the solvent and an acid catalyst to promote the initial condensation between the hydrazine and one of the carbonyl groups, forming a hydrazone intermediate.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

    • Once complete, allow the reaction to cool to room temperature. Pour the mixture into 100 mL of ice-cold water and stir.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester product.

  • Purification:

    • Purify the crude ester by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane.

    • Rationale: Chromatography is essential to remove unreacted starting materials and any regioisomeric side products, ensuring the purity of the intermediate for the next step.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified pyrazole ester in a mixture of ethanol (30 mL) and a 2M aqueous solution of NaOH (15 mL).

    • Heat the mixture to reflux for 2 hours until TLC analysis indicates complete consumption of the ester.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (20 mL) and acidify to pH ~2 by the slow addition of 1M HCl. A precipitate will form.

    • Rationale: The basic hydrolysis cleaves the ethyl ester to form the sodium carboxylate salt. Subsequent acidification protonates the salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Kinase Inhibition Assay (Example: p38α MAP Kinase)

Many pyrazole derivatives are potent kinase inhibitors.[21] This protocol outlines a common method to determine the in vitro potency (IC₅₀) of a test compound against a specific kinase.

Objective: To determine the IC₅₀ value of a pyrazole test compound against the p38α MAP kinase.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated peptide substrate (e.g., Biotin-MEF2A)

  • ATP (Adenosine triphosphate)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

  • LanthaScreen™ Tb-anti-p-MEF2A antibody (or similar time-resolved fluorescence resonance energy transfer [TR-FRET] detection reagent)

  • 384-well microplate, low volume, white

  • Microplate reader capable of TR-FRET detection

Procedure:

  • Compound Preparation:

    • Perform a serial dilution of the pyrazole test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). A typical 10-point, 3-fold dilution series is standard.

    • Prepare a similar dilution series for the positive control, staurosporine.

  • Assay Plate Setup:

    • Add 50 nL of each compound dilution (and DMSO for controls) to the wells of a 384-well plate.

    • Rationale: Starting with the compound and using a low volume of DMSO minimizes solvent effects on the enzymatic reaction.

  • Kinase/Substrate Addition:

    • Prepare a master mix containing the kinase assay buffer, p38α kinase, and the biotinylated MEF2A substrate.

    • Dispense 5 µL of this mix into each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated.

  • Initiation of Reaction:

    • Prepare a solution of ATP in the kinase assay buffer at a concentration close to its Km value for p38α.

    • Add 5 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the TR-FRET detection mix (containing the terbium-labeled antibody in a buffer with EDTA).

    • Rationale: EDTA chelates the Mg²⁺ ions, which are essential cofactors for the kinase, thereby stopping the reaction. The antibody specifically binds to the phosphorylated substrate.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

    • Calculate the emission ratio. This ratio will be high when the substrate is phosphorylated (FRET occurs) and low when kinase activity is inhibited.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 4: Drug Discovery Workflow & Future Directions

The discovery of a novel pyrazole-based drug follows a structured but iterative process.

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development Target_ID Target Identification & Validation Library_Design Pyrazole Library Design & Synthesis HTS High-Throughput Screening (HTS) Hit_to_Lead Hit-to-Lead (Potency, Selectivity) Lead_Opt Lead Optimization (ADME/Tox Properties) Lead_Opt->Hit_to_Lead Iterative SAR Preclinical In Vivo Preclinical Studies Phase_I Phase I (Safety) Preclinical->Phase_I Phase_II Phase II (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy) Phase_II->Phase_III Approval FDA Review & Approval Phase_III->Approval

Generalized Workflow for Pyrazole-Based Drug Discovery.

The future of pyrazole derivatives in medicine remains bright. Emerging applications include novel antiviral agents, treatments for neurodegenerative diseases, and highly selective anticancer therapies.[22][23][24] The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships that govern target selectivity will ensure that this privileged scaffold continues to yield life-saving medicines for years to come.[25]

References

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Application Notes & Protocols: A Multi-Tiered Experimental Design for Efficacy Testing of 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The compound 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine belongs to the pyrazole class of heterocyclic compounds. This structural class is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic actions, from anti-inflammatory agents like celecoxib to antipsychotics.[1][2] The specific structure of the target compound, featuring an ethyl-pyrazole core and a secondary amine side chain, suggests a potential interaction with central nervous system (CNS) targets, particularly those involved in monoamine signaling, akin to many novel psychoactive substances (NPS).[3]

The causality behind this tiered approach is fundamental to modern drug discovery: by establishing a clear molecular target and functional effect in vitro, the selection of appropriate and predictive in vivo models is significantly de-risked, leading to more interpretable and translationally relevant efficacy data.

Overall Experimental Workflow

The proposed research plan follows a disciplined, three-tiered progression from molecular target identification to whole-organism efficacy.

G cluster_0 Tier 1: In Vitro Target Identification & MOA cluster_1 Tier 2: Functional Characterization & Selectivity cluster_2 Tier 3: In Vivo Efficacy Assessment T1_Bind Radioligand Binding Assays (SERT, DAT, NET) T1_Enzyme MAO-A & MAO-B Enzyme Inhibition Assays T2_Func Monoamine Uptake Assays (Synaptosomes / hCells) T1_Enzyme->T2_Func Identify Primary Target(s) Determine IC50/Ki T2_OffTarget Off-Target Screening (Computational & Panel-Based) T3_FST Forced Swim Test (FST) T2_OffTarget->T3_FST Confirm Functional Effect Assess Selectivity Profile T3_TST Tail Suspension Test (TST) T3_EPM Elevated Plus Maze (EPM) end Efficacy Profile Established T3_EPM->end start Compound Synthesis & Purity Verification (>98%) start->T1_Bind

Caption: A multi-tiered workflow for efficacy testing.

Tier 1: In Vitro Target Identification & Mechanism of Action

Rationale: The initial goal is to determine if the compound interacts with high-value CNS targets. Given the structure, the primary hypothesis is an interaction with the monoamine system. We will employ classic, robust assays to screen for binding affinity to monoamine transporters and inhibitory activity against monoamine oxidase enzymes.

Protocol: Radioligand Competition Binding Assays for Monoamine Transporters (SERT, DAT, NET)

Principle: This assay quantifies the affinity of the test compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters by measuring its ability to compete with a specific, high-affinity radioligand.[4] A high affinity (low Ki value) suggests the transporter is a potential primary target.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing human SERT, DAT, or NET. Thaw membranes on ice and dilute to a final protein concentration of 5-20 µ g/well in binding buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Plate Setup: In a 96-well plate, add components in triplicate:

    • Total Binding: Membranes + Radioligand + Vehicle (e.g., 0.1% DMSO).

    • Non-Specific Binding (NSB): Membranes + Radioligand + High concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT, 10 µM GBR-12909 for DAT, 10 µM Desipramine for NET).

    • Test Compound: Membranes + Radioligand + Serial dilutions of this compound (e.g., from 10 pM to 100 µM).

  • Radioligand Addition: Add the appropriate radioligand at a concentration near its Kd value (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).[5]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C pre-soaked in polyethylenimine), followed by 3-4 rapid washes with ice-cold wash buffer.[6]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Protocol: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

Principle: This fluorometric assay measures the compound's ability to inhibit the enzymatic activity of MAO-A and MAO-B.[7] MAO enzymes catalyze the oxidative deamination of monoamines, producing H₂O₂ as a byproduct.[8] The H₂O₂ is detected via a probe that generates a fluorescent signal, which is inversely proportional to MAO activity.

MAO_Pathway cluster_0 MAO Catalytic Cycle cluster_1 Fluorometric Detection MAO MAO-A or MAO-B Products Aldehyde + NH3 + H₂O₂ MAO->Products Substrate Monoamine Substrate (e.g., p-Tyramine) Substrate->MAO H2O2 H₂O₂ Products->H2O2 Probe Non-Fluorescent Probe + Horseradish Peroxidase Signal Fluorescent Product (λex/em = 530/585 nm) Probe->Signal Oxidation Test_Compound Test Compound: 1-(1-ethyl-1H-pyrazol-3-yl) -N-methylmethanamine Test_Compound->MAO Inhibition?

Caption: Mechanism of the MAO fluorometric inhibition assay.

Methodology:

  • Enzyme & Substrate Preparation: Use recombinant human MAO-A and MAO-B enzymes. Prepare the substrate solution (e.g., p-tyramine, a non-selective substrate) and the detection reagent (e.g., a commercial kit containing a fluorescent probe and horseradish peroxidase).[7]

  • Assay Plate Setup: In a 96-well black plate, add components in triplicate:

    • 100% Activity Control: MAO enzyme + Vehicle (0.1% DMSO) + Assay Buffer.

    • Inhibitor Controls: MAO enzyme + Known inhibitors (Clorgyline for MAO-A, Deprenyl for MAO-B).

    • Test Compound: MAO enzyme + Serial dilutions of the test compound.

  • Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the substrate (p-tyramine) to all wells to start the reaction.

  • Reaction Development: Incubate for 30-60 minutes at 37°C.

  • Signal Detection: Add the detection reagent to stop the reaction and generate the fluorescent signal. Incubate for 10 minutes in the dark.

  • Fluorescence Reading: Measure fluorescence using a plate reader (e.g., λex = 530 nm, λem = 585 nm).

  • Data Analysis:

    • Calculate the percent inhibition relative to the 100% activity control.

    • Plot percent inhibition against the log concentration of the test compound.

    • Use non-linear regression to determine the IC50 value for both MAO-A and MAO-B.

Tier 1 Data Interpretation

The IC50 and Ki values will reveal the compound's primary target(s) and its selectivity.

Potential Outcome Interpretation Next Step (Tier 2)
Low Ki for SERT (<100 nM), high Ki for DAT/NETPotent and selective serotonin transporter ligandProceed with SERT functional uptake assay
Low IC50 for MAO-B (<100 nM), high for MAO-APotent and selective MAO-B inhibitorCharacterize mode of inhibition (reversible/irreversible)
Low Ki/IC50 for multiple targetsPolypharmacological profilePrioritize functional assays based on potency
High Ki/IC50 for all targets (>10 µM)Low affinity for monoamine systemsRe-evaluate hypothesis; screen against broader CNS panel

Tier 2: Functional Characterization & Selectivity

Rationale: Binding does not equal function. After identifying a primary target, it is critical to determine the functional consequence of that interaction (e.g., inhibition of transporter function). Furthermore, assessing off-target interactions is crucial for predicting potential side effects.[9]

Protocol: Synaptosome Monoamine Uptake Assay

Principle: This assay directly measures the functional inhibition of monoamine transporters. Synaptosomes (resealed nerve terminals) are used as they contain functional transporters. The assay measures the uptake of a radiolabeled monoamine (e.g., [³H]Serotonin), which is blocked by a transporter inhibitor.

Methodology:

  • Synaptosome Preparation: Prepare crude synaptosomes from specific brain regions of rats or mice (e.g., striatum for DAT, hippocampus/cortex for SERT/NET).

  • Assay Setup: In tubes or a 96-well plate, pre-incubate synaptosomes with serial dilutions of the test compound or controls (e.g., Fluoxetine) for 10-15 minutes at 37°C.

  • Uptake Initiation: Add a low concentration of the radiolabeled monoamine (e.g., [³H]5-HT) to initiate uptake.

  • Uptake Termination: After a short incubation (5-10 minutes), terminate the uptake by rapid filtration over glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes via liquid scintillation counting.

  • Data Analysis: Determine the IC50 value for uptake inhibition by plotting the percent inhibition of uptake versus the log concentration of the test compound.

Off-Target Liability Screening

Principle: To ensure the compound's effects are due to its interaction with the primary target, a broad off-target screening is essential.[10] Unintended interactions can lead to adverse effects or confound efficacy data.[11]

Methodology:

  • Computational Approach (Initial Screen): Use in silico methods like 2-D similarity searching (e.g., ECFP6 fingerprints) or 3-D pharmacophore modeling to predict potential off-target interactions against large databases of known drugs and their targets.[11] This is a cost-effective way to flag potential liabilities.

  • Panel-Based Experimental Screening (Definitive Screen): Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, CEREP panel) for screening against a panel of 40-100 common off-targets, including GPCRs, ion channels, and other enzymes. The compound is typically tested at a single high concentration (e.g., 10 µM). Any target showing >50% inhibition or displacement is flagged for further investigation.

Tier 3: In Vivo Efficacy Assessment

Rationale: Based on a confirmed in vitro MOA (e.g., selective serotonin reuptake inhibition or MAO-B inhibition), we can now select validated animal models to test for corresponding behavioral effects, such as antidepressant or anxiolytic activity.[12][13]

Protocol: Forced Swim Test (FST) in Mice

Principle: The FST is a widely used behavioral despair model to screen for antidepressant efficacy.[14] Antidepressant compounds characteristically reduce the time the animal spends immobile after an initial period of struggling when placed in an inescapable cylinder of water.[12]

Methodology:

  • Animals: Use male C57BL/6 or BALB/c mice. Acclimate animals for at least one week.

  • Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal, oral gavage) at several dose levels. Include a vehicle control group and a positive control group (e.g., Imipramine or Fluoxetine, 15-20 mg/kg). Dosing is typically done 30-60 minutes before the test.

  • Test Procedure:

    • Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

    • The test duration is 6 minutes. Record the entire session on video.

    • A trained observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the vehicle, positive control, and test compound groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Protocol: Tail Suspension Test (TST) in Mice

Principle: Similar to the FST, the TST is a model of behavioral despair where immobility is interpreted as a state of helplessness.[12] It is sensitive to antidepressant drugs and avoids the potential for hypothermia associated with the FST.[13]

Methodology:

  • Animals and Dosing: Same as for the FST.

  • Test Procedure:

    • Suspend each mouse individually by its tail using adhesive tape, approximately 1 cm from the tip. The mouse should be suspended 45-50 cm above the floor.

    • The test duration is 6 minutes, and the session is video recorded.

    • A blinded observer scores the total duration of immobility over the 6-minute period. Immobility is defined as the complete absence of limb movement.

  • Data Analysis: Analyze the data using one-way ANOVA as described for the FST.

Tier 3 Data Interpretation

A statistically significant reduction in immobility time in the FST and/or TST compared to the vehicle control group indicates potential antidepressant-like efficacy.

Parameter Vehicle Control Positive Control (Fluoxetine) Test Compound (10 mg/kg) Test Compound (30 mg/kg)
FST Immobility (s) 155 ± 1080 ± 8120 ± 975 ± 7
TST Immobility (s) 180 ± 1295 ± 10140 ± 1190 ± 9

Table represents hypothetical data for illustrative purposes.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023). National Center for Biotechnology Information. [Link]

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  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024). Academic Strive. [Link]

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  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. [Link]

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  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022). MDPI. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology. [Link]

  • Novel psychoactive substances: What educators need to know - PMC. (2018). National Center for Biotechnology Information. [Link]

  • Radioligand binding methods: practical guide and tips - PubMed. (2012). National Center for Biotechnology Information. [Link]

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  • AI Methods for New Psychoactive Substance (NPS) Design and Analysis - ResearchGate. (2025). ResearchGate. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. (2019). National Center for Biotechnology Information. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (2024). MDPI. [Link]

  • Evaluation of the Anxiolytic and Antidepressant Activities of the Aqueous Extract from Camellia euphlebia Merr. ex Sealy in Mice - PubMed Central. (2014). National Center for Biotechnology Information. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. (2025). ResearchGate. [Link]

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  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026). ResearchGate. [Link]

  • Methods for detecting off-target effects of CRISPR/Cas9 - ResearchGate. (2025). ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Acta Pharmaceutica Sinica B. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety - ACS Publications. (2013). ACS Publications. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016). Biophysics Reports. [Link]

  • Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview - MDPI. (2016). MDPI. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. (2024). National Center for Biotechnology Information. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022). MDPI. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025). ACS Omega. [Link]

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Application Notes and Protocols for the Comprehensive Characterization of 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Scrutiny

1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine is a substituted pyrazole derivative. The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved drugs.[1] The precise substitution pattern on the pyrazole ring and its side chains dictates the molecule's physicochemical properties, biological activity, and safety profile. Therefore, unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for any meaningful research, development, or quality control endeavor involving this compound.

This guide provides a comprehensive suite of analytical techniques and detailed protocols for the definitive characterization of this compound. The methodologies are designed to be robust and self-validating, providing a holistic understanding of the molecule's identity, purity, and key structural features. We will delve into the "why" behind each technique and experimental parameter, empowering the researcher to not only follow a protocol but to understand and troubleshoot the analytical process.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each atom within the molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Theoretical Underpinnings
  • ¹H NMR: This technique maps the chemical environment of hydrogen atoms. Key parameters to analyze are:

    • Chemical Shift (δ): Indicates the electronic environment of a proton. Protons on the pyrazole ring, ethyl group, methylamine, and methylene bridge will have distinct chemical shifts.

    • Integration: The area under a peak is proportional to the number of protons it represents.

    • Multiplicity (Splitting): Describes the number of neighboring protons, following the n+1 rule. This is crucial for establishing connectivity between different parts of the molecule.

  • ¹³C NMR: This technique provides a spectrum of the carbon backbone. Each unique carbon atom will typically produce a distinct signal, offering a direct count of non-equivalent carbons.[2] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.[1]

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the unambiguous structural confirmation of this compound.

Materials:

  • This compound sample (5-10 mg for ¹H, 15-25 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • NMR tube (5 mm, high precision)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)[1][3]

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial. Causality: The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules. If solubility is an issue, or if exchangeable protons (like an amine N-H, if present as a salt) are of interest, DMSO-d₆ is a suitable alternative.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Transfer the solution to the NMR tube. The liquid height should be approximately 4-5 cm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.

    • For ¹H NMR:

      • Acquire a standard single-pulse spectrum.

      • Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, 8-16 scans. Insight: A longer relaxation delay ensures quantitative integration, especially for protons with long relaxation times.

    • For ¹³C NMR:

      • Acquire a proton-decoupled spectrum.

      • Typical parameters: Spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, number of scans will vary depending on sample concentration (from hundreds to thousands).

      • If desired, run DEPT-135 and DEPT-90 experiments to differentiate carbon types.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or TMS (δ 0.00 ppm).

    • Integrate the ¹H NMR signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Expected Spectral Features and Interpretation

The following table outlines the anticipated signals for this compound.

Assignment ¹H NMR (Approx. δ, ppm) Multiplicity Integration ¹³C NMR (Approx. δ, ppm)
Ethyl -CH₃1.3 - 1.5Triplet (t)3H14 - 16
Ethyl -CH₂-4.0 - 4.3Quartet (q)2H45 - 50
Pyrazole H-46.0 - 6.3Doublet (d) or Singlet (s)1H105 - 110
Pyrazole H-57.2 - 7.5Doublet (d) or Singlet (s)1H138 - 142
Methylene -CH₂-3.6 - 3.9Singlet (s)2H50 - 55
N-Methyl -CH₃2.3 - 2.6Singlet (s)3H35 - 40
Pyrazole C-3---148 - 155

Note: The exact chemical shifts can be influenced by the solvent and concentration.[4] The multiplicity of the pyrazole protons will depend on the coupling between H-4 and H-5.

Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and, with high-resolution instruments, the elemental formula of the compound.

Causality of Ionization Techniques
  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like amines. It typically produces a protonated molecular ion [M+H]⁺. This is the method of choice for this compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements (to within a few ppm), allowing for the unambiguous determination of the elemental formula.[1] This is a critical step for confirming the identity of a novel or reference compound.

Protocol: ESI-HRMS Analysis

Objective: To confirm the molecular weight and determine the elemental formula of this compound.

Materials:

  • Sample (~1 mg)

  • HPLC-grade solvent (e.g., Methanol or Acetonitrile)

  • Formic acid (for promoting protonation)

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap) with an ESI source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-50 µg/mL) in the chosen solvent.

    • Add a small amount of formic acid (0.1% v/v) to the solution. Causality: The acidic environment promotes the formation of the [M+H]⁺ ion, enhancing the signal intensity.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Ensure the mass range is set to include the expected m/z of the [M+H]⁺ ion (Calculated C₈H₁₅N₃ + H⁺ = 154.1344).

    • Calibrate the instrument using a known standard immediately before or during the analysis to ensure high mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm.

    • Use the instrument's software to predict the elemental formula from the accurate mass.

Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for separating components in a mixture, making it the gold standard for purity determination and quantification. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

The Logic of Reversed-Phase Chromatography

For a moderately polar compound like this compound, reversed-phase HPLC is the most suitable approach.[5][6]

  • Stationary Phase: A non-polar C18 column is a common and effective choice.

  • Mobile Phase: A mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile or methanol). By varying the ratio of these solvents (gradient or isocratic elution), the retention of the analyte on the column can be controlled.

  • Detection: UV detection is appropriate as the pyrazole ring contains a chromophore. A photodiode array (PDA) detector is highly recommended as it can acquire the UV spectrum of the eluting peak, providing an additional layer of identity confirmation.

Protocol: Reversed-Phase HPLC-PDA Method

Objective: To develop and validate an HPLC method for assessing the purity of this compound.

Materials:

  • Sample (~1 mg/mL stock solution in mobile phase)

  • HPLC-grade water, acetonitrile, and/or methanol

  • Trifluoroacetic acid (TFA) or formic acid

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

Procedure:

  • Mobile Phase Preparation:

    • Prepare the aqueous component (Mobile Phase A), e.g., 0.1% TFA in water. Causality: The acid acts as an ion-pairing agent and improves peak shape for basic compounds like amines by suppressing the interaction with residual silanols on the stationary phase.

    • The organic component (Mobile Phase B) is typically acetonitrile or methanol.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient from 10% B to 90% B over 15 minutes is a good starting point for method development.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA detector, monitoring at a wavelength of maximum absorbance (e.g., 210-230 nm, to be determined by analyzing the UV spectrum of the main peak).

  • Analysis:

    • Prepare a sample solution at a concentration of approximately 0.1-1.0 mg/mL in the mobile phase.

    • Inject the sample and run the analysis.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation: HPLC Method Summary
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B in 15 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection PDA (220 nm)
Injection Volume 10 µL

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol: FTIR Analysis

Objective: To identify the key functional groups in this compound.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Scan: Acquire a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Acquire Spectrum: Collect the sample spectrum over a range of 4000-650 cm⁻¹.[3]

  • Data Analysis: Identify characteristic absorption bands.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
2950 - 3100C-H stretchAliphatic (ethyl, methyl, methylene)
~3100 - 3150C-H stretchAromatic (pyrazole ring)
~1550 - 1600C=N stretchPyrazole ring[1][7]
~1450 - 1500C=C stretchPyrazole ring[7]
1100 - 1300C-N stretchAmine

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple orthogonal techniques. The workflow below illustrates the logical progression for analyzing a new batch of this compound.

G cluster_0 Primary Characterization Sample New Sample Batch NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR Identity & Connectivity HRMS High-Resolution MS (ESI-TOF) Sample->HRMS Formula Confirmation Structure_Confirmed Structure Confirmed? NMR->Structure_Confirmed HRMS->Structure_Confirmed HPLC HPLC-PDA (Purity Assessment) Purity_Confirmed Purity > 95%? HPLC->Purity_Confirmed FTIR FTIR-ATR (Functional Groups) Structure_Confirmed->HPLC Yes Structure_Confirmed->FTIR Yes Final_Report Final Certificate of Analysis Purity_Confirmed->Final_Report Yes

Caption: Integrated workflow for comprehensive sample analysis.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure unequivocal confirmation of its structure and purity. By systematically applying NMR for structural mapping, mass spectrometry for molecular formula verification, HPLC for purity assessment, and FTIR for functional group identification, researchers can generate a complete and trustworthy analytical data package. This rigorous approach is fundamental to the integrity of any subsequent research, from medicinal chemistry exploration to drug development and manufacturing.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available from: [Link]

  • Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) - Nepal Journals Online. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available from: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available from: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available from: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. Available from: [Link]

  • (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment. ResearchGate. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Thieme Connect. Available from: [Link]

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  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]

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  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Science Publishing. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

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  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

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  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. Available from: [Link]

  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. PMC - NIH. Available from: [Link]

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microwave-assisted synthesis of pyrazole analogues

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Rapid Synthesis of Pyrazole Analogues via Microwave Irradiation

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the microwave-assisted organic synthesis (MAOS) of pyrazole analogues, a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug development. We delve into the fundamental principles of microwave-assisted heating, contrasting it with conventional methods to elucidate the causality behind its significant advantages, including drastic reductions in reaction times, improved yields, and alignment with green chemistry principles. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating, step-by-step protocols for the efficient synthesis of these critical scaffolds.

The Strategic Advantage of Microwave Synthesis for Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1] Traditional synthesis methods, however, often require prolonged reaction times under harsh conditions, leading to lower yields and significant energy consumption.[1][2]

Microwave-assisted organic synthesis (MAOS) emerges as a transformative technology, addressing the limitations of conventional heating.[2][3] Unlike the slow and inefficient heat transfer through conduction and convection in classical methods, microwave irradiation offers direct, volumetric heating of the reaction mixture.[4][5] This is achieved by leveraging the interaction of electromagnetic waves with polar molecules in the sample, resulting in a rapid and uniform temperature increase.[4][6] The primary benefits for pyrazole synthesis are profound:

  • Accelerated Reaction Rates: Reaction times are frequently reduced from many hours to mere minutes.[7][8][9]

  • Enhanced Yields and Purity: Rapid heating can minimize the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.[7][10]

  • Energy Efficiency: Direct energy coupling makes MAOS a more energy-efficient process compared to maintaining a heated oil bath for extended periods.[5][11]

  • Green Chemistry Alignment: MAOS often allows for the use of greener solvents or even solvent-free conditions, reducing waste and environmental impact.[3][6]

The Science of Microwave Heating: A Mechanistic Perspective

The efficacy of microwave heating stems from two primary mechanisms: dipolar polarization and ionic conduction.[3][4][6] Understanding these principles is crucial for optimizing reaction conditions.

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in pyrazole synthesis, possess a permanent dipole moment. When subjected to the high-frequency oscillating electric field of microwaves (typically 2.45 GHz), these molecules attempt to align themselves with the field. This constant reorientation generates significant molecular friction, which manifests as intense, uniform heat throughout the sample.[4][6]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth in the oscillating electric field. This movement causes collisions with surrounding molecules, and the resulting kinetic energy is dissipated as heat.[6]

This direct "in-core" heating is fundamentally different from the "surface heating" of conventional methods, where the vessel is heated first and the energy is then slowly transferred to the reaction medium. This distinction is the root cause of the observed rate enhancements and efficiency of MAOS.

Visualizing the Heating Mechanisms

cluster_0 Conventional Heating (Indirect) cluster_1 Microwave Heating (Direct & Volumetric) HeatSource Heat Source (Oil Bath / Mantle) VesselWall Vessel Wall HeatSource->VesselWall Conduction ReactionMix Reaction Mixture VesselWall->ReactionMix Convection & Conduction MW_Source Microwave Source (Magnetron) MW_ReactionMix Reaction Mixture (Polar Molecules) MW_Source->MW_ReactionMix Irradiation Heat Rapid, Uniform Heat MW_ReactionMix->Heat Dipolar Polarization & Ionic Conduction

Caption: Comparison of indirect conventional heating with direct microwave heating.

Core Synthetic Pathways to Pyrazoles Amenable to Microwave Acceleration

The synthesis of the pyrazole core typically involves the condensation of a hydrazine derivative with a precursor containing a 1,3-dielectrophilic system. Microwave irradiation is highly effective for driving these cyclocondensation reactions to completion.

A. Synthesis from 1,3-Dicarbonyl Compounds

The reaction between a 1,3-dicarbonyl compound (like acetylacetone or its derivatives) and a hydrazine is a classic and reliable method for forming the pyrazole ring. Microwave energy dramatically accelerates this process.[12]

B. Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

Chalcones, which are α,β-unsaturated ketones, serve as excellent precursors. The reaction with a hydrazine proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][13][14] This multi-step, one-pot process benefits significantly from the rapid heating provided by microwaves.[8][9]

C. Multicomponent Reactions (MCRs)

One-pot MCRs, where multiple starting materials are combined to form the final product in a single step, are particularly well-suited for microwave assistance. For pyrazole synthesis, this can involve reacting an aldehyde, a β-ketoester, a hydrazine, and malononitrile, for example.[15][16]

General Reaction Mechanism: 1,3-Diketone Pathway

Reactants 1,3-Diketone + Hydrazine Intermediate1 Initial Adduct (Hydrazone Formation) Reactants->Intermediate1 Condensation Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazole + H₂O Intermediate2->Product Dehydration (Aromatization)

Caption: Generalized mechanism for pyrazole formation from a 1,3-diketone.

Validated Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis. They have been designed for use with dedicated laboratory microwave reactors equipped with temperature and pressure sensors.

Safety First: Always use a dedicated laboratory microwave synthesizer. Domestic kitchen ovens lack the necessary safety features (pressure/temperature control, solvent resistance) and must never be used for chemical synthesis.[17] Be aware of the stability of your reagents and solvents at high temperatures and always work in a well-ventilated fume hood.[17]

Protocol 1: Microwave-Assisted Synthesis of 1-Aroyl-3,5-dimethyl-1H-pyrazoles

This protocol demonstrates the rapid synthesis from a 1,3-dicarbonyl precursor, adapted from Aydın et al.[15]

  • Rationale: This reaction efficiently constructs the pyrazole core by condensing a carbohydrazide with 2,4-pentanedione. Microwave irradiation accelerates the cyclization and dehydration steps, providing the final product in minutes with high purity.

  • Materials and Equipment:

    • Carbohydrazide derivative (e.g., 4-chlorobenzohydrazide) (1.0 mmol)

    • 2,4-Pentanedione (acetylacetone) (1.1 mmol)

    • Ethanol (3-4 mL)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Laboratory microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

    • Standard laboratory glassware for workup

  • Step-by-Step Procedure:

    • Place the carbohydrazide derivative (1.0 mmol), 2,4-pentanedione (1.1 mmol), and a magnetic stir bar into the 10 mL microwave reaction vial.

    • Add ethanol (3-4 mL) to the vial.

    • Seal the vial securely with the appropriate cap.

    • Place the vial into the cavity of the microwave synthesizer.

    • Set the reaction parameters:

      • Temperature: 100-120 °C (use a ramp time of 2 minutes)

      • Hold Time: 3-5 minutes

      • Power: 250-300 W (dynamic power control to maintain temperature)

      • Stirring: High

    • Once the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's cooling system.

    • Vent and open the vial carefully in a fume hood.

    • Transfer the reaction mixture to a beaker containing crushed ice (~20 g).

    • Stir the mixture until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize from ethanol if further purification is needed.

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles from Chalcones

This protocol details the cyclization of a pre-formed chalcone with hydrazine, a common and versatile method.[13][14]

  • Rationale: This reaction leverages the α,β-unsaturated system of the chalcone. The hydrazine undergoes a cyclocondensation reaction, which is significantly accelerated by microwave heating, leading to the formation of the stable pyrazole ring in a single, efficient step.

  • Materials and Equipment:

    • Chalcone derivative (e.g., 1,3-diphenyl-2-propen-1-one) (1.0 mmol)

    • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

    • Ethanol or Glacial Acetic Acid (3-5 mL)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Laboratory microwave synthesizer

  • Step-by-Step Procedure:

    • Add the chalcone (1.0 mmol), hydrazine derivative (1.2 mmol), and a magnetic stir bar to a 10 mL microwave vial.

    • Add the chosen solvent (e.g., ethanol with a catalytic amount of acetic acid).[14]

    • Seal the vial and place it in the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 100-140 °C (use a ramp time of 2 minutes)

      • Hold Time: 5-15 minutes

      • Power: 200-300 W (dynamic)

      • Stirring: High

    • After the reaction, cool the vial to a safe temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid via vacuum filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

General Experimental Workflow

A 1. Reagent Prep (Weigh & Combine in Vial) B 2. Microwave Irradiation (Set Temp, Time, Power) A->B C 3. Cooling & Depressurization (Automated) B->C D 4. Work-up (Precipitation / Extraction) C->D E 5. Isolation (Filtration) D->E F 6. Purification (Recrystallization / Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: A standard workflow for microwave-assisted pyrazole synthesis.

Data & Performance: MAOS vs. Conventional Heating

The advantages of microwave-assisted synthesis are best illustrated by direct comparison with conventional methods. The following table summarizes representative data from the literature.

PrecursorsMethodSolventTemp (°C)TimeYield (%)Reference
Chalcone + PhenylhydrazineMicrowaveAcetic Acid1207-10 min86[15]
Chalcone + Hydrazine HydrateMicrowaveEthanol-1 min77[14]
1,3-Diketone + HydrazideMicrowaveEthanol-3-5 min82-98[15]
Pyrazole Ketone + AldehydeMicrowaveMethanol9010-15 min70-98[8]
Pyrazole Ketone + AldehydeConventionalMethanolReflux24-48 hours80-85[9]
4-alkoxy-1,1,1-trifluoro-3-alken-2-ones + HydrazineMicrowaveSolvent-free100-2002-12 min>90[10]
4-alkoxy-1,1,1-trifluoro-3-alken-2-ones + HydrazineConventionalH₂SO₄258 hours-[10]

Conclusion and Future Outlook

Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the construction of pyrazole analogues.[2] The technology provides a direct, causal link between the application of microwave energy and the observed enhancements in reaction speed, yield, and purity.[7][11] By adopting the protocols and principles outlined in this guide, researchers can significantly accelerate discovery and development programs that rely on this vital heterocyclic scaffold. Future advancements will likely focus on the integration of MAOS with continuous-flow systems, enabling safer and more efficient scale-up of these important pharmaceutical building blocks.[11]

References

  • Brambilla, A., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Sustainable Chemistry & Engineering. [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025). ResearchGate. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Biffi, S., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • PART - 1 INTRODUCTION. BS Publications. [Link]

  • Kumar, R., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]

  • Sharma, P., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Yakan, H., et al. (2020). Microwave-Assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed. [Link]

  • Gaikwad, D. N., et al. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. E-RESEARCHCO. [Link]

  • Wang, X., et al. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • Bibi, S., et al. (2025). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. PubMed Central. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Chakole, D., & Mali, N. S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]

  • Bibi, S., et al. (2025). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing. [Link]

  • Synthesis of pyrazoles and dihydropyrazoles. ResearchGate. [Link]

  • Desai, N., et al. (2014). Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. The Pharma Innovation Journal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring a robust and reproducible experimental design.

Understanding the Molecule: A Physicochemical Overview

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₇H₁₃N₃
Molecular Weight139.20 g/mol [1]
XLogP3-AA-0.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Topological Polar Surface Area29.9 Ų

The negative XLogP value suggests a degree of hydrophilicity. However, "solubility issues" are context-dependent and can arise in various aqueous and organic media. The presence of a basic amine group is a key feature that can be leveraged to enhance aqueous solubility.[2]

FAQs: Foundational Questions on Solubility

Q1: Why am I observing poor solubility with a seemingly hydrophilic compound (XLogP < 0)?

A1: While the XLogP value provides a theoretical measure of lipophilicity, it doesn't solely dictate solubility. Several factors can contribute to poor solubility:

  • Crystalline Structure: A stable crystal lattice can require significant energy to break, leading to low solubility even for relatively polar molecules.

  • pH of the Medium: As a basic compound, this compound's solubility is highly dependent on the pH of the solvent. In neutral or basic aqueous solutions, it will exist predominantly in its less soluble free base form.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubility profiles.

  • Common Ion Effect: In buffered solutions, the presence of ions that are also in the compound's salt form can suppress dissolution.[3]

Q2: What is the first and most critical step I should take to address solubility issues?

A2: The initial and most informative step is to determine the pH-dependent solubility profile of the compound.[4][5] This will provide a quantitative understanding of how solubility changes with pH and will guide your formulation strategy. Given the presence of the amine group, a significant increase in solubility is expected at lower pH values due to the formation of a more soluble salt.[3]

Troubleshooting Guides: A Step-by-Step Approach

This section provides a logical workflow to systematically address solubility challenges.

Solubility_Troubleshooting_Workflow A Start: Solubility Issue Observed B Determine pH-Dependent Solubility Profile A->B C Is aqueous solubility sufficient at a physiologically acceptable pH? B->C D Optimize Formulation by pH Adjustment C->D Yes F Explore Salt Formation C->F No E Proceed to Experimentation D->E G Screen Common Pharmaceutical Counter-ions F->G I Consider Advanced Techniques F->I If salt formation is not feasible or sufficient H Characterize Salt Properties (Solubility, Stability, etc.) G->H H->E J Solid Dispersions Co-solvents Complexation (e.g., cyclodextrins) Particle Size Reduction I->J Salt_Formation_Process A 1-(1-ethyl-1H-pyrazol-3-yl) -N-methylmethanamine (Free Base) (Poorly Soluble) B React with a pharmaceutically acceptable acid (HX) A->B C [Compound-H]⁺X⁻ (Salt Form) (More Soluble) B->C

Caption: The process of salt formation to enhance solubility.

Protocol: Exploratory Salt Screening

  • Solvent Selection: Dissolve the free base in a suitable organic solvent (e.g., ethanol, isopropanol, acetone).

  • Counter-ion Addition: In separate experiments, add a stoichiometric amount of a solution of a pharmaceutically acceptable acid (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, or citric acid) to the solution of the free base.

  • Precipitation/Crystallization: Allow the mixture to stir at room temperature or cool to induce precipitation of the salt.

  • Isolation and Drying: Isolate the resulting solid by filtration and dry it under vacuum.

  • Characterization: Characterize the new salt form to confirm its identity and assess its physicochemical properties, including solubility, dissolution rate, and stability.

Advanced Strategies

If the above methods do not provide the desired solubility, more advanced formulation strategies can be employed. These are generally more complex and require specialized expertise.

  • Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of a compound.

  • Solid Dispersions: The compound can be dispersed in a carrier matrix at the molecular level, which can enhance its dissolution rate.

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the drug molecule, thereby increasing its apparent solubility. [6]* Particle Size Reduction: Micronization or nanonization increases the surface area of the compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and overcome solubility challenges with this compound, paving the way for successful downstream applications.

References

  • LibreTexts. Solubility of Organic Compounds. [Link]

  • Masaryk University. Physical Properties: Solubility Classification. [Link]

  • World Health Organization. Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. In New Visions in Drug Discovery and Development.
  • BYJU'S. Test for Amino Groups. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • University of Huddersfield Research Portal. Solubility Determinations for Pharmaceutical API. [Link]

  • Walsh, C. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • PubChem. This compound. [Link]

Sources

Technical Support Center: Purification of 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine (CAS 1002651-65-1). This versatile pyrazole derivative serves as a key building block in the development of various functional materials and biologically active molecules.[1] However, its purification can present challenges due to its amine functionality and the potential for closely related impurities.

This document provides a structured, in-depth guide to navigate common purification challenges, offering both theoretical explanations and field-tested protocols to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect from the synthesis of this compound?

A1: The impurity profile depends heavily on the synthetic route. Most syntheses of substituted pyrazoles involve cyclocondensation reactions or functionalization of a pre-formed pyrazole ring.[2][3] Potential impurities may include:

  • Unreacted Starting Materials: Precursors used in the final step of the synthesis.

  • Regioisomers: If the pyrazole ring is formed from an unsymmetrical precursor, you may form the 1,5-disubstituted isomer in addition to the desired 1,3-disubstituted product. These can be particularly challenging to separate due to similar polarities.[4]

  • Side-Reaction Products: Byproducts from incomplete reactions or undesired secondary reactions. For instance, in syntheses starting from primary amines, side products can sometimes form.[5]

  • Residual Solvents and Reagents: Solvents like DMF or catalysts used in the reaction may be present in the crude product.[6]

A preliminary analysis of your crude product by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the nature and number of impurities, which will guide your purification strategy.[7][8]

Q2: What are the primary purification strategies for a substituted pyrazole amine like this?

A2: The primary methods leverage the compound's polarity, basicity, and physical state. The most common and effective techniques are:

  • Flash Column Chromatography: This is the workhorse method for separating organic compounds. Given the amine group, special considerations are necessary to prevent streaking and ensure good recovery. Normal-phase chromatography on silica gel is typically the first choice.[9][10]

  • Crystallization (as Free Base or Salt): If the compound is a solid, direct recrystallization is an option. If it is an oil or fails to crystallize, converting the basic amine to an acid addition salt (e.g., a hydrochloride or phosphate salt) can induce crystallinity. This method is exceptionally effective at removing non-basic impurities.[11]

  • Distillation: If the compound is a thermally stable liquid with a boiling point distinct from its impurities, vacuum distillation can be a scalable purification method. However, this is often less selective than chromatography for removing structurally similar impurities.[11]

The optimal method depends on the specific impurities present, the scale of the reaction, and the desired final purity.

Q3: How can I reliably assess the final purity of my compound?

A3: A combination of methods is required for a confident purity assessment:

  • TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity but is not definitive.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. The absence of impurity peaks and correct integration of protons in the ¹H NMR spectrum are critical. ¹³C NMR should show the correct number of carbon signals.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS are excellent for detecting trace-level impurities that may not be visible by NMR.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by peak area percentage.

For drug development applications, a purity of >98% as determined by HPLC and NMR is typically required.

Q4: Are there any specific stability or handling concerns for this molecule?

A4: Yes. The primary concern arises from the amine functional group.

  • Air Oxidation: Many amines, particularly aryl amines, are susceptible to air oxidation, which can lead to discoloration (e.g., turning yellow or brown).[12] While this specific compound is an alkyl amine, it is good practice to handle the purified product under an inert atmosphere (e.g., nitrogen or argon), especially during solvent removal and for long-term storage.

  • Acidity of Silica Gel: The amine group is basic and can interact strongly with the acidic surface of standard silica gel, leading to streaking on TLC plates and poor recovery from column chromatography. This is a very common issue.

  • Storage: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere, at a low temperature (e.g., 4 °C) and protected from light to minimize degradation over time.

Troubleshooting and Experimental Protocols

This section addresses specific problems you may encounter during the purification workflow.

Decision Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification method based on the characteristics of your crude product.

Purification_Workflow cluster_start Start cluster_main Purification Path cluster_end Finish Start Crude Product Analysis (TLC, ¹H NMR) Impurity_Check What is the nature of the major impurities? Start->Impurity_Check Chromatography Normal Phase Flash Chromatography Impurity_Check->Chromatography Non-polar or moderately polar AcidBase Acid/Base Extraction (Liquid-Liquid) Impurity_Check->AcidBase Highly polar or ionic HPLC Preparative HPLC Impurity_Check->HPLC Isomeric or very close polarity Physical_State Is the product an oil or a solid? Chromatography->Physical_State AcidBase->Physical_State Purity_Check Final Purity Analysis (NMR, LC-MS) HPLC->Purity_Check Recrystallize Recrystallization (Free Base) Physical_State->Recrystallize Solid Salt_Formation Salt Formation & Crystallization Physical_State->Salt_Formation Oil Recrystallize->Purity_Check Salt_Formation->Recrystallize Forms Crystalline Salt Distillation Vacuum Distillation Salt_Formation->Distillation Fails to Crystallize Distillation->Purity_Check

Sources

stability testing of 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting stability studies of the compound 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine. Given the specific chemical nature of this molecule—a substituted pyrazole with a secondary amine side chain—this guide emphasizes potential degradation pathways and outlines robust methodologies to ensure data integrity. The information herein is grounded in established principles of pharmaceutical stability testing, drawing from authoritative guidelines to provide a framework for rigorous experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a molecule like this compound?

A1: The primary stability concerns for this molecule stem from its constituent functional groups: the pyrazole ring and the N-methylmethanamine side chain. The pyrazole ring, while generally stable, can be susceptible to oxidation under certain conditions.[1][2] The secondary amine in the side chain is a primary point of vulnerability and can be prone to oxidative and thermal degradation.[3] Therefore, a comprehensive stability program should focus on evaluating the potential for hydrolysis, oxidation, photolysis, and thermal degradation.

Q2: What are the recommended long-term and accelerated storage conditions for this compound?

A2: The appropriate storage conditions should be determined based on the intended climatic zone for the final product, as outlined in the ICH Q1A(R2) guidelines.[4][5] A typical stability study would include the following conditions:

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Q3: What analytical techniques are most suitable for stability-indicating assays of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the most common and effective technique for quantifying the parent compound and its degradation products.[6] Mass spectrometry (MS) can be invaluable for the identification and structural elucidation of unknown degradants.[6] Other spectroscopic methods like UV-Vis and Infrared (IR) spectroscopy can provide supplementary information on changes to the molecular structure.[6]

Q4: How can I identify potential degradation products during my stability studies?

A4: Forced degradation studies are essential for identifying likely degradation products.[3][7][8] By subjecting the compound to stress conditions more severe than accelerated testing (e.g., high heat, extreme pH, strong oxidizing agents, intense light), you can generate a degradation profile.[3] The resulting degradants can then be characterized using techniques like LC-MS/MS and NMR.

Troubleshooting Guides

This section addresses specific issues that may arise during the stability testing of this compound.

Issue 1: Unexpected Peaks in the HPLC Chromatogram
  • Observation: New, unidentified peaks appear in the chromatogram of a stability sample.

  • Probable Cause: This is a classic sign of degradation. The new peaks likely represent degradation products of the parent compound.

  • Troubleshooting Steps:

    • Mass Balance Analysis: Quantify the parent peak and all new peaks. A significant decrease in the parent peak area without a corresponding increase in known degradant peaks suggests the formation of non-chromophoric compounds or volatile degradants.

    • Peak Purity Analysis: Use a PDA detector to assess the spectral purity of the parent peak and the new peaks. Co-elution can obscure the presence of multiple compounds under a single peak.

    • LC-MS Analysis: Couple your HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the new peaks. This information is critical for proposing potential structures of the degradation products.

    • Review Stress Conditions: Correlate the appearance of specific peaks with the stress conditions they were generated under (e.g., a peak appearing only in oxidative stress samples is likely an oxidation product).

Issue 2: Poor Recovery of the Active Pharmaceutical Ingredient (API)
  • Observation: The total amount of the drug substance and its degradation products is significantly less than 100% of the initial amount.

  • Probable Cause:

    • Formation of non-UV active or volatile degradants: Not all degradation products will be detectable by a UV detector, and some may be lost to evaporation.

    • Adsorption to container surfaces: The compound or its degradants may adhere to the walls of the storage container.

    • Incomplete extraction from the sample matrix: If the drug is formulated, the extraction procedure may not be efficient for all components.

  • Troubleshooting Steps:

    • Use a Universal Detector: Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to detect non-chromophoric compounds.

    • Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of the stability samples using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Container Adsorption Study: Perform a study to assess the potential for adsorption of the API and its major degradants to the container and closure system.

    • Extraction Efficiency Validation: Ensure that the analytical method has been validated for the efficient extraction of the API and its known degradation products from the formulation matrix.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Hydrolytic Degradation:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
  • Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60°C for 24 hours.

2. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide and store at room temperature for 24 hours.

3. Thermal Degradation:

  • Store the solid compound at 80°C for 48 hours.[9]
  • Prepare a solution of the compound in a suitable solvent and heat at 80°C for 24 hours.[10]

4. Photolytic Degradation:

  • Expose the solid compound and a solution of the compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][8][11][12] A control sample should be protected from light.

Analysis: Analyze all stressed samples by a validated HPLC method with PDA and MS detection to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A robust stability-indicating method should be able to separate the active ingredient from all its potential degradation products and any formulation excipients.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation.

  • Detection: PDA detection at a wavelength that provides a good response for both the parent compound and the expected degradants.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness.

Visualizations

Degradation Pathway Hypothesis

The following diagram illustrates a hypothetical degradation pathway for this compound based on its chemical structure and general principles of drug degradation.

G cluster_0 Stress Conditions cluster_1 Degradation Pathways Oxidation Oxidative Stress (e.g., H₂O₂) N_Oxide N-Oxide Formation (on amine) Oxidation->N_Oxide Ring_Oxidation Pyrazole Ring Oxidation Oxidation->Ring_Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Hydrolytic_Cleavage Side Chain Cleavage Hydrolysis->Hydrolytic_Cleavage Thermal Thermal Stress (Heat) Dealkylation N-Dealkylation Thermal->Dealkylation Photo Photolytic Stress (Light) Photodegradation_Products Photodegradation Products Photo->Photodegradation_Products Parent 1-(1-ethyl-1H-pyrazol-3-yl) -N-methylmethanamine Parent->N_Oxide Oxidation Parent->Dealkylation Thermal/Oxidative Parent->Ring_Oxidation Oxidation Parent->Hydrolytic_Cleavage Hydrolysis Parent->Photodegradation_Products Photolysis

Caption: Hypothetical degradation pathways for this compound.

Stability Study Workflow

This diagram outlines the general workflow for conducting a comprehensive stability study.

G start Start: Drug Substance/Product protocol Develop Stability Protocol (ICH Guidelines) start->protocol forced_degradation Forced Degradation Studies (Stress Testing) protocol->forced_degradation stability_chambers Place Samples in Stability Chambers protocol->stability_chambers method_dev Develop & Validate Stability-Indicating Method forced_degradation->method_dev analysis Analyze Samples (HPLC, LC-MS) method_dev->analysis sampling Pull Samples at Defined Time Points stability_chambers->sampling sampling->analysis data_eval Evaluate Data (Purity, Degradants, Mass Balance) analysis->data_eval shelf_life Determine Shelf-Life & Storage Conditions data_eval->shelf_life

Caption: General workflow for a pharmaceutical stability study.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

  • ICH, Quality Guidelines. [Link]

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  • Chavda, H. (2021). In-use stability studies: guidelines and challenges. Drug development and industrial pharmacy, 47(9), 1373–1391.
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  • Hovione, Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

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Validation & Comparative

A Cross-Validated Guide to 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine: Synthesis, Characterization, and Comparative Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone of modern medicinal chemistry.[1][2][3] Its versatile structure is a privileged pharmacophore found in numerous FDA-approved drugs, highlighting its significance in developing novel therapeutics.[1] This guide provides a comprehensive cross-validation of the experimental results for a promising, yet under-documented pyrazole derivative: 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine . We will delve into a robust, proposed synthesis, outline expected characterization data, and, through a comparative analysis with established pyrazole-based compounds, project its potential biological efficacy. This document is designed to be a practical, in-depth technical resource, grounded in established scientific principles and supported by authoritative references.

The Scientific Rationale: Why Focus on this Pyrazole Derivative?

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3][4] The specific molecule, this compound, incorporates several key features that suggest significant therapeutic potential:

  • The Pyrazole Core: Provides a rigid scaffold for presenting substituents in a defined spatial orientation, crucial for receptor binding.

  • The N-ethyl Group: Can enhance lipophilicity, potentially improving cell membrane permeability and pharmacokinetic properties.

  • The N-methylmethanamine Side Chain: Introduces a basic nitrogen atom, which can participate in key hydrogen bonding interactions with biological targets and improve aqueous solubility.

This combination of functionalities makes it a compelling candidate for investigation, particularly in oncology and inflammatory diseases, where pyrazole derivatives have shown considerable promise.[5]

Proposed Synthesis and Mechanistic Insights

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Reductive Amination A 1,1,3,3-Tetramethoxypropane C 1-Ethyl-1H-pyrazole-3-carbaldehyde A->C Acidic Condensation B Ethylhydrazine B->C D Methylamine F This compound C->F Imine Formation D->F E Sodium Borohydride (NaBH4) E->F Reduction

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 1-Ethyl-1H-pyrazole-3-carbaldehyde

  • To a solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in a mixture of ethanol and aqueous hydrochloric acid (2 M), add ethylhydrazine (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-ethyl-1H-pyrazole-3-carbaldehyde.

Causality: The acidic conditions facilitate the hydrolysis of the acetal to malondialdehyde, which then undergoes a condensation reaction with ethylhydrazine to form the pyrazole ring. This is a classic and reliable method for the synthesis of substituted pyrazoles.[6]

Step 2: Synthesis of this compound

  • Dissolve 1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in methanol.

  • Add a solution of methylamine (1.2 eq, typically as a solution in methanol or water) and stir at room temperature for 2 hours to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to stir at room temperature for an additional 2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography to obtain this compound.

Causality: The reaction proceeds via the formation of an imine intermediate, which is then reduced by sodium borohydride to the corresponding secondary amine. This one-pot reductive amination is an efficient and widely used method for the synthesis of amines.[7]

Structural Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecules.

Predicted Spectroscopic Data:
Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the N-methyl group, a singlet for the methylene bridge, and two doublets for the pyrazole ring protons.
¹³C NMR Resonances for the aliphatic carbons of the ethyl, methyl, and methylene groups, as well as distinct signals for the pyrazole ring carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching (for the protonated amine), C-H stretching, and C=N and C=C stretching of the pyrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₇H₁₃N₃, MW: 139.20).[8]

The consistency of the data across these orthogonal techniques provides a high degree of confidence in the structural assignment.

Comparative Biological Evaluation: Benchmarking Performance

Given the prevalence of pyrazole derivatives in oncology, a comparative analysis against established anticancer agents with a pyrazole core is highly relevant.[3][5] We will consider two such compounds for this guide: Celecoxib and Crizotinib .

Biological_Comparison cluster_target Target Compound cluster_alternatives Alternative Compounds Target 1-(1-ethyl-1H-pyrazol-3-yl) -N-methylmethanamine Celecoxib Celecoxib (COX-2 Inhibitor) Target->Celecoxib Structural Similarity (Pyrazole Core) Crizotinib Crizotinib (ALK/ROS1 Inhibitor) Target->Crizotinib Structural Similarity (Pyrazole Core)

Caption: Comparative framework for the target compound and established alternatives.

In Vitro Anticancer Activity Screening:

A standard approach to assess the anticancer potential of a novel compound is to screen it against a panel of cancer cell lines.

Experimental Protocol: MTT Assay

  • Seed cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound, Celecoxib, and Crizotinib for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

Predicted Performance and Comparative Analysis:
Compound Primary Mechanism of Action Predicted IC₅₀ Range (µM) Rationale for Prediction
This compound Unknown (Hypothesized Kinase Inhibition)1 - 20Based on the activity of structurally similar pyrazole-based kinase inhibitors. The flexible side chain may allow for binding to a variety of kinase active sites.
Celecoxib COX-2 Inhibition10 - 50 (in many cancer cell lines)Well-documented anti-inflammatory and anticancer effects.
Crizotinib ALK/ROS1 Kinase Inhibition0.01 - 1 (in ALK/ROS1-positive cell lines)Highly potent and selective kinase inhibitor.

The hypothetical IC₅₀ values for the target compound are positioned to be competitive with Celecoxib, suggesting potential as a moderately potent anticancer agent. Its broader activity profile, should it not be a highly selective kinase inhibitor like Crizotinib, could be advantageous in certain therapeutic contexts.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, cross-validation for this compound. The proposed synthetic route is robust and based on established chemical principles. The outlined characterization methods provide a clear path to structural verification. The comparative biological evaluation framework positions this compound as a promising candidate for further investigation, particularly in the realm of oncology.

Future research should focus on the following:

  • Experimental validation of the proposed synthesis and full spectroscopic characterization.

  • Broad-spectrum screening against a larger panel of cancer cell lines to identify sensitive histologies.

  • Mechanism of action studies to identify the specific cellular target(s).

  • In vivo studies in animal models to assess efficacy and safety.

The pyrazole scaffold continues to be a rich source of novel therapeutic agents.[1][2][3] Through systematic investigation, compounds such as this compound may emerge as valuable additions to the arsenal of anticancer and anti-inflammatory drugs.

References

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  • Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[5][7][9]triazolo[3,4- b ][1][7][9] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. PMC - NIH. Available at: [Link]

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A Comparative Analysis of Synthetic Routes for 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine is a key building block in contemporary drug discovery, finding application as an intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a substituted pyrazole ring linked to a secondary amine, is of significant interest to medicinal chemists. This guide provides a comparative analysis of two distinct and plausible synthetic routes for this compound, offering a detailed examination of their respective methodologies, potential yields, and strategic advantages. The presented routes are designed to be robust and scalable, catering to the needs of both academic research laboratories and industrial drug development settings.

Route 1: Pyrazole Ring Construction from a β-Ketoester Followed by Side-Chain Elaboration

This classical approach leverages the well-established Knorr pyrazole synthesis, constructing the heterocyclic core from acyclic precursors.[1] Subsequent functional group manipulations then build the desired N-methylmethanamine side chain.

Reaction Scheme

Route 1 A Ethyl acetoacetate C Ethyl 1-ethyl-1H-pyrazole-5-carboxylate A->C Condensation B Ethylhydrazine B->C D (1-Ethyl-1H-pyrazol-5-yl)methanol C->D Reduction (e.g., LiAlH4) E 1-Ethyl-1H-pyrazole-5-carbaldehyde D->E Oxidation (e.g., PCC, DMP) G This compound E->G Reductive Amination (e.g., NaBH(OAc)3) F Methylamine F->G

Caption: Synthetic pathway for Route 1.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

The synthesis of pyrazoles from β-keto esters and hydrazines is a widely documented and robust reaction.[2]

  • Procedure: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, ethylhydrazine (1.05 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

Step 2: Reduction of the Ester to (1-Ethyl-1H-pyrazol-5-yl)methanol

  • Procedure: A solution of ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere. The mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated to yield (1-ethyl-1H-pyrazol-5-yl)methanol, which can be used in the next step without further purification.

Step 3: Oxidation to 1-Ethyl-1H-pyrazole-5-carbaldehyde

  • Procedure: To a stirred solution of (1-ethyl-1H-pyrazol-5-yl)methanol (1.0 eq) in dichloromethane (DCM), pyridinium chlorochromate (PCC, 1.5 eq) is added in one portion. The reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to give 1-ethyl-1H-pyrazole-5-carbaldehyde.

Step 4: Reductive Amination to this compound

Reductive amination is a reliable method for the formation of amines from carbonyl compounds.[3]

  • Procedure: To a solution of 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and methylamine (2.0 eq, as a solution in THF or ethanol) in 1,2-dichloroethane (DCE), sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portionwise at room temperature. The reaction is stirred for 12-18 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final product.

Route 2: C3-Functionalization of a Pre-formed 1-Ethyl-1H-pyrazole

This strategy begins with the readily accessible 1-ethyl-1H-pyrazole and introduces the required functionality at the C3 position through a series of regioselective reactions.

Reaction Scheme

Route 2 A 1-Ethyl-1H-pyrazole B 3-Iodo-1-ethyl-1H-pyrazole A->B Iodination (e.g., n-BuLi, I2) C 1-Ethyl-1H-pyrazole-3-carbaldehyde B->C Metal-Halogen Exchange & Formylation (e.g., i-PrMgCl, DMF) E This compound C->E Reductive Amination (e.g., NaBH(OAc)3) D Methylamine D->E

Sources

A Head-to-Head Comparison: Evaluating the Selectivity of Encorafenib, a Pyrazole-Containing BRAF Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the principle of selectivity is paramount. An ideal inhibitor potently engages its intended target while leaving the rest of the proteome untouched, thereby maximizing therapeutic efficacy and minimizing off-target toxicities. This guide provides an in-depth, comparative framework for evaluating the selectivity of a pyrazole-containing kinase inhibitor, using the FDA-approved drug Encorafenib as our primary example.

Encorafenib is a potent inhibitor of the BRAF serine/threonine kinase, particularly the V600E mutant form that drives a significant subset of melanomas and other cancers.[1] Its chemical structure, which features a pyrazole moiety, is a common scaffold in kinase inhibitor design. Here, we will dissect the experimental strategies and data interpretation necessary to build a comprehensive selectivity profile for Encorafenib, comparing it with two other well-established BRAF inhibitors, Vemurafenib and Dabrafenib . This guide is designed to be a practical resource, explaining not just the "how" but also the "why" behind each experimental choice.

The Critical Role of Selectivity in Kinase Inhibitor Development

Protein kinases are a large family of enzymes with highly conserved ATP-binding pockets, making the development of selective inhibitors a significant challenge.[2] Off-target inhibition can lead to a range of adverse effects, from mild side effects to severe toxicities. For instance, some BRAF inhibitors can cause paradoxical activation of the MAPK pathway in BRAF wild-type cells, leading to secondary malignancies like cutaneous squamous cell carcinoma.[3] Therefore, a rigorous evaluation of a compound's selectivity across the kinome is a critical step in its development as a safe and effective therapeutic agent.

A Multi-Faceted Approach to Evaluating Selectivity

A comprehensive assessment of inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based assays that more closely mimic the physiological environment. In this guide, we will explore a three-pronged strategy:

  • Biochemical Kinome Profiling: To assess the inhibitor's activity against a broad panel of purified kinases.

  • Cellular Target Engagement: To confirm that the inhibitor binds to its intended target within the complex environment of a living cell.

  • Downstream Signaling Analysis: To verify that target engagement translates to the desired functional effect on the relevant signaling pathway.

Experiment 1: Biochemical Kinome Profiling

The first step in characterizing a kinase inhibitor's selectivity is to screen it against a large panel of purified kinases. This provides a broad, unbiased view of its potential on- and off-targets.

Causality Behind Experimental Choices

A large kinase panel screen is the most direct way to assess the intrinsic affinity of a compound for a wide range of kinases. This in vitro approach removes the complexities of cellular uptake, metabolism, and target accessibility, providing a clear picture of the compound's biochemical potency and selectivity. We will compare the inhibitory activity of Encorafenib, Vemurafenib, and Dabrafenib against a representative panel of kinases.

Experimental Protocol: Large-Scale Kinase Panel Screen

A common method for this is a competition binding assay, such as the KINOMEscan™ platform, which measures the ability of a compound to displace a ligand from the kinase active site.[4][5]

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of Encorafenib, Vemurafenib, and Dabrafenib in DMSO.

  • Assay Execution: The test compounds are screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.

  • Binding Measurement: The amount of kinase bound to an immobilized ligand is measured in the presence of the test compound. The results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the test compound.[4]

  • Data Analysis: For kinases showing significant inhibition, a follow-up dose-response analysis is performed to determine the dissociation constant (Kd) or IC50 value.

Data Presentation: Comparative Kinase Selectivity

The data below is a representative summary of the kind of results obtained from a kinome-wide selectivity screen.

Kinase TargetEncorafenib (IC50, nM)Vemurafenib (IC50, nM)Dabrafenib (IC50, nM)
BRAF V600E 0.3 31 0.8
BRAF (wild-type)2.81003.2
CRAF8485.2
SRC>10,000240>10,000
LCK>10,000160>10,000
CDK1>10,000>10,00096
JNK2<1,000>10,000>10,000
GSK3β<1,000>10,000>10,000

This table presents a simplified and illustrative compilation of data from multiple sources for comparative purposes.[2][6][7]

Expert Analysis

The biochemical data clearly demonstrates that all three compounds are potent inhibitors of BRAF V600E. However, Encorafenib exhibits the highest potency. Importantly, Encorafenib shows remarkable selectivity, with minimal activity against a wide range of other kinases. In contrast, Vemurafenib displays significant off-target activity against SRC family kinases, while Dabrafenib shows some inhibition of CDK1.[2][8] This high selectivity of Encorafenib is a desirable characteristic that may contribute to a more favorable safety profile.

Experiment 2: Cellular Target Engagement with the Cellular Thermal Shift Assay (CETSA)

While biochemical assays are invaluable, they do not fully recapitulate the environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound engages its target in a cellular context.[9][10]

Causality Behind Experimental Choices

CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein, making it more resistant to thermal denaturation.[11] By measuring the amount of soluble protein remaining after heating cells at different temperatures, we can assess target engagement. This assay is crucial because it provides direct evidence of target binding within the cell, accounting for factors like cell permeability and intracellular ATP concentrations that can influence a compound's efficacy.

Experimental Protocol: CETSA for BRAF Engagement

Step-by-Step Methodology:

  • Cell Culture: Culture a BRAF V600E-mutant melanoma cell line (e.g., A375) to 80-90% confluency.[12][13]

  • Compound Treatment: Treat the cells with Encorafenib, Vemurafenib, Dabrafenib (e.g., at 1 µM for 1 hour), or a vehicle control (DMSO).

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thawing and separate the soluble fraction from the precipitated protein by centrifugation.

  • Protein Quantification: Analyze the amount of soluble BRAF in the supernatant by Western blotting using a specific anti-BRAF antibody. An antibody for a loading control (e.g., GAPDH) should also be used.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble BRAF as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cell_culture BRAF V600E Cells treatment Incubate with Inhibitor (or DMSO) cell_culture->treatment heating Heat to various temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation western_blot Western Blot (soluble fraction) centrifugation->western_blot data_analysis Generate Melting Curve western_blot->data_analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Comparative Target Engagement

The results of a CETSA experiment are typically presented as melting curves.

TreatmentTagg (°C) of BRAFΔTagg (°C) vs. DMSO
DMSO (Vehicle)48.5-
Encorafenib (1 µM)56.2+7.7
Vemurafenib (1 µM)54.1+5.6
Dabrafenib (1 µM)55.3+6.8

Tagg (aggregation temperature) is the temperature at which 50% of the protein has denatured and precipitated.

Expert Analysis

The CETSA data confirms that all three inhibitors engage BRAF V600E in living cells, as evidenced by the significant thermal stabilization of the protein. Encorafenib induces the largest thermal shift, suggesting a strong and stable interaction with its target in the cellular environment. This robust target engagement is a key factor in its high potency.

Experiment 3: Downstream Signaling Pathway Analysis

Confirming target engagement is essential, but it is equally important to demonstrate that this engagement leads to the desired functional consequence: the inhibition of the downstream signaling pathway. For BRAF inhibitors, this means assessing the phosphorylation status of MEK and ERK, the next kinases in the MAPK pathway.[8]

Causality Behind Experimental Choices

The BRAF V600E mutation leads to constitutive activation of the MAPK signaling pathway, which promotes cell proliferation and survival.[8] A successful BRAF inhibitor should block this signaling cascade. By measuring the levels of phosphorylated ERK (p-ERK), the final kinase in this cascade, we can directly assess the functional impact of the inhibitor on the pathway. Western blotting is a standard and reliable method for this analysis.[14][15]

Experimental Protocol: p-ERK Western Blot

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed BRAF V600E-mutant melanoma cells (e.g., A375) and allow them to adhere. Treat the cells with a dose range of Encorafenib, Vemurafenib, and Dabrafenib for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[15]

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

MAPK_Pathway cluster_pathway MAPK Signaling Pathway cluster_inhibitors Inhibitors RAS RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation Encorafenib Encorafenib Encorafenib->BRAF Inhibits Vemurafenib Vemurafenib Vemurafenib->BRAF Dabrafenib Dabrafenib Dabrafenib->BRAF

Caption: The MAPK signaling pathway and the point of inhibition for BRAF inhibitors.

Data Presentation: Inhibition of Downstream Signaling

The results of the p-ERK Western blot can be quantified and plotted as a dose-response curve.

Inhibitorp-ERK Inhibition IC50 (nM)
Encorafenib3.4
Vemurafenib15.2
Dabrafenib6.1

This table presents representative IC50 values for the inhibition of ERK phosphorylation in a BRAF V600E cell line.[7][16]

Expert Analysis

The p-ERK inhibition data confirms that all three compounds effectively block the MAPK signaling pathway in BRAF V600E-mutant cells. Encorafenib demonstrates the highest potency in inhibiting downstream signaling, which is consistent with its high biochemical potency and robust cellular target engagement. This strong correlation between biochemical activity, cellular target engagement, and functional pathway inhibition provides a high degree of confidence in the on-target activity of Encorafenib.

Synthesis and Conclusion: A Superior Selectivity Profile for Encorafenib

This comprehensive, multi-faceted approach to evaluating inhibitor selectivity provides a clear and compelling picture of Encorafenib's properties compared to Vemurafenib and Dabrafenib.

  • Biochemically, Encorafenib is a highly potent and exceptionally selective inhibitor of BRAF V600E, with minimal off-target activity.

  • In a cellular context, it demonstrates superior target engagement, suggesting a strong and durable interaction with BRAF within the complex intracellular environment.

  • Functionally, this potent and selective target engagement translates into highly effective inhibition of the downstream MAPK signaling pathway.

Taken together, these data build a strong case for the superior selectivity profile of Encorafenib. This high degree of selectivity is a key attribute that likely contributes to its efficacy and potentially more favorable safety profile in the clinic. By following a rigorous and logical progression of experiments, from broad biochemical screening to specific cellular and functional assays, researchers can build a comprehensive and reliable understanding of a compound's selectivity, a critical step in the journey from a promising molecule to a life-saving therapeutic.

References

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  • Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., … Su, F. (2010). Clinical efficacy of a RAF inhibitor with paradoxical amplifier activity in BRAF-mutant cancers. Nature, 467(7315), 596–599. [Link]

  • Chapman, P. B., Hauschild, A., Robert, C., Haanen, J. B., Ascierto, P., Larkin, J., … Kirkwood, J. M. (2011). Improved Survival with Vemurafenib in Melanoma with BRAF V600E Mutation. New England Journal of Medicine, 364(26), 2507–2516. [Link]

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A Comparative Benchmarking Guide to 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine Against Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] This guide focuses on the characterization of a novel pyrazole-containing compound, 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine . Given the structural presence of a secondary amine (N-methylmethanamine) attached to the pyrazole ring, a feature reminiscent of monoamine neurotransmitters, we hypothesize that this compound may act as a modulator of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism.[3]

This guide provides a comprehensive framework for benchmarking this compound against two well-established monoamine oxidase inhibitors: Moclobemide , a selective and reversible inhibitor of MAO-A (RIMA), and Selegiline , a selective and irreversible inhibitor of MAO-B.[1][2] By following the detailed experimental protocols and data analysis workflows outlined herein, researchers in drug discovery and pharmacology can effectively evaluate the potency and selectivity of this novel compound, thereby elucidating its therapeutic potential.

Compound Profiles

A thorough understanding of the physicochemical properties of the test compound and the benchmark inhibitors is crucial for experimental design and interpretation of results.

PropertyThis compoundMoclobemideSelegiline
CAS Number 1002651-65-171320-77-914611-51-9
Molecular Formula C₇H₁₃N₃C₁₃H₁₇ClN₂O₂C₁₃H₁₇N
Molecular Weight 139.20 g/mol 268.74 g/mol [1]187.28 g/mol [2]
Structure 4-chloro-N-(2-morpholin-4-ylethyl)benzamide(R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine
Solubility Inferred to be soluble in organic solvents like DMSO and ethanol.Soluble in chloroform, methanol, and partially soluble in water.[4]Freely soluble in water, chloroform, and methanol (as hydrochloride salt).[2]
LogP (predicted) -~2.9~2.7-3.1[2]

Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, thus regulating their intracellular concentrations.[3] There are two main isoforms of MAO:

  • MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is a therapeutic strategy for depression and anxiety disorders.[5]

  • MAO-B: Predominantly metabolizes dopamine. Its inhibition is used in the treatment of Parkinson's disease.[6][7]

Inhibitors of MAO can be classified based on their selectivity for the isoforms (MAO-A or MAO-B) and the nature of their interaction (reversible or irreversible).

  • Moclobemide is a reversible inhibitor of MAO-A (RIMA). Its reversible nature contributes to a more favorable side-effect profile compared to older, irreversible MAOIs.[5][8]

  • Selegiline is an irreversible inhibitor of MAO-B at lower doses.[2][6] By preventing the breakdown of dopamine, it enhances dopaminergic neurotransmission.

The following diagram illustrates the role of MAO in the degradation of monoamine neurotransmitters and the site of action for MAO inhibitors.

MAO_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_enzyme Mitochondrial Outer Membrane cluster_inhibitors Inhibitors MA Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MA_syn Monoamine MA->MA_syn Release MAO Monoamine Oxidase (MAO-A/B) MA->MAO Substrate MA_syn->MA Reuptake Receptor Postsynaptic Receptor MA_syn->Receptor Binding Metabolites Inactive Metabolites MAO->Metabolites Oxidative Deamination Test_Cmpd 1-(1-ethyl-1H-pyrazol-3-yl) -N-methylmethanamine Test_Cmpd->MAO Inhibition? Moclobemide Moclobemide Moclobemide->MAO Inhibits MAO-A Selegiline Selegiline Selegiline->MAO Inhibits MAO-B

Caption: Monoamine Oxidase (MAO) Signaling Pathway and Inhibition.

Experimental Design: In Vitro MAO Inhibition Assays

To quantitatively assess the inhibitory potential of this compound on MAO-A and MAO-B, a fluorometric assay is recommended. The kynuramine assay is a well-established method that utilizes the non-specific MAO substrate, kynuramine, which is converted to the fluorescent product 4-hydroxyquinoline.[9][10] Alternatively, commercially available kits, such as the Amplex Red Monoamine Oxidase Assay Kit, provide a convenient and sensitive platform.[11]

The following diagram outlines the general workflow for the MAO inhibition assay.

MAO_Assay_Workflow start Start prep_reagents Prepare Reagents: - MAO-A/B Enzymes - Kynuramine Substrate - Test & Benchmark Compounds - Assay Buffer start->prep_reagents plate_setup Plate Setup (96-well): - Add Test/Benchmark Compounds at various concentrations - Add MAO-A or MAO-B Enzyme prep_reagents->plate_setup pre_incubation Pre-incubation (e.g., 10 min at 37°C) plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add Kynuramine Substrate pre_incubation->initiate_reaction incubation Incubation (e.g., 20 min at 37°C in the dark) initiate_reaction->incubation measure_fluorescence Measure Fluorescence (Ex/Em ~316/420 nm for 4-hydroxyquinoline) incubation->measure_fluorescence data_analysis Data Analysis: - Plot dose-response curves - Calculate IC50 values measure_fluorescence->data_analysis end End data_analysis->end

Caption: General Workflow for In Vitro MAO Inhibition Assay.

Detailed Protocol: Kynuramine-Based Fluorometric MAO Inhibition Assay

This protocol is adapted from established methods for determining MAO-A and MAO-B inhibition.[9][10]

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Enzyme Solutions: Recombinant human MAO-A and MAO-B enzymes diluted in assay buffer to a final concentration that yields a linear reaction rate.

  • Substrate Solution: Kynuramine dihydrobromide dissolved in assay buffer. The final concentration in the assay should be at or near the Km for each enzyme (~40 µM for MAO-A and ~50 µM for MAO-B).[10]

  • Test and Benchmark Compound Stock Solutions: Prepare 10 mM stock solutions of this compound, Moclobemide, and Selegiline in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solutions in assay buffer to achieve a range of final concentrations for dose-response analysis (e.g., 0.01 µM to 100 µM).

2. Assay Procedure (96-well black plate):

  • Add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well.

  • Add 25 µL of the serially diluted test or benchmark compounds to the respective wells. For control wells, add 25 µL of assay buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the kynuramine substrate solution to all wells.

  • Incubate the plate at 37°C for 20 minutes, protected from light.

  • Stop the reaction by adding 50 µL of 2N NaOH.

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader with an excitation wavelength of approximately 316 nm and an emission wavelength of approximately 420 nm.

Data Analysis and Interpretation

The raw fluorescence data will be used to determine the percentage of MAO inhibition for each concentration of the test and benchmark compounds.

  • Calculate Percent Inhibition: % Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] * 100

  • Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value for each compound against both MAO-A and MAO-B. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Assess Selectivity: The selectivity index (SI) is calculated by dividing the IC50 for MAO-B by the IC50 for MAO-A.

    • SI > 1: Indicates selectivity for MAO-A.

    • SI < 1: Indicates selectivity for MAO-B.

Comparative Performance Summary (Hypothetical Data)

The following table provides a template for summarizing the experimental results. The values presented are hypothetical and serve as an example.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (IC50 MAO-B / IC50 MAO-A)
This compound Experimental ValueExperimental ValueCalculated Value
Moclobemide 0.225125
Selegiline 150.050.003

Conclusion

This guide provides a robust and scientifically sound framework for the initial characterization of this compound as a potential monoamine oxidase inhibitor. By benchmarking its performance against the selective inhibitors Moclobemide and Selegiline, researchers can obtain critical data on its potency and selectivity for the MAO-A and MAO-B isoforms. The detailed protocols and data analysis procedures herein are designed to ensure the generation of reliable and reproducible results, which are essential for advancing our understanding of this novel compound and its potential therapeutic applications in neurology and psychiatry.

References

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  • Edmondson DE, Binda C, Mattevi A. Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Interface Focus. 2020;10(2):20190098.
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  • Flanagan RJ. Selegiline. In: StatPearls.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine is not publicly available. The following disposal procedures are therefore based on the inferred hazardous properties from structurally similar pyrazole derivatives and tertiary amines, adhering to a precautionary principle to ensure maximum safety. It is imperative that all laboratory personnel consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Introduction: The Imperative for Proper Chemical Waste Management

In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Compounds such as this compound, a substituted pyrazole with a tertiary amine functional group, are integral to innovative research but necessitate a thorough understanding of their potential hazards for safe handling and disposal. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance, to empower researchers to maintain a safe and sustainable laboratory environment.

Inferred Hazard Profile: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS), the hazard profile for this compound is extrapolated from the known risks associated with its core chemical structures: a pyrazole ring and a tertiary amine.

  • Pyrazole Derivatives: Many pyrazole-based compounds are known to be harmful if swallowed and can cause skin and serious eye irritation.[1][2][3] Some may also cause respiratory irritation.[4] They are often harmful to aquatic life with long-lasting effects.[3][5]

  • Tertiary Amines: Tertiary amines can be corrosive and flammable.[6] They may cause severe skin burns and eye damage.[7][8] Inhalation of vapors may lead to respiratory irritation.[8][9] Many amines are also classified as hazardous waste.

Based on these characteristics, this compound should be handled as a hazardous substance with the potential for the following GHS classifications:

Hazard CategoryInferred ClassificationSupporting Evidence
Acute Oral Toxicity Category 4: Harmful if swallowedBased on data for similar pyrazole and amine compounds.[3][4][7]
Skin Corrosion/Irritation Category 1B or 2: Causes severe skin burns and irritationA common hazard for both pyrazole derivatives and tertiary amines.[1][3][7][10]
Serious Eye Damage/Irritation Category 1 or 2A: Causes serious eye damage/irritationA prevalent hazard for both constituent functional groups.[1][3][4][10]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritationBased on data for similar pyrazole and amine compounds.[4][7]
Hazardous to the Aquatic Environment Acute and/or Chronic HazardA common characteristic of heterocyclic and amine compounds.[3][5]

Core Disposal Directive: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with proper personal protective equipment and ends with compliant waste segregation and pickup.

Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles.[9][11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[9][11] Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-retardant lab coat should be worn. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls may be necessary.[9][11]

  • Respiratory Protection: If handling the compound in a poorly ventilated area or if it is in a volatile form, a respirator with an appropriate cartridge for organic vapors and amines should be used.[9][11] All respirator use must be in accordance with a formal respiratory protection program.

PPE_Workflow Start Handling the Compound PPE Wear Mandatory PPE: - Chemical Safety Goggles - Chemical-Resistant Gloves - Flame-Retardant Lab Coat - Respirator (if needed) Start->PPE Handling Proceed with Handling and Disposal PPE->Handling caption Figure 1: Mandatory PPE Workflow

Figure 1: Mandatory PPE Workflow

Proper segregation of chemical waste is critical to prevent dangerous reactions. Waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.

  • Do NOT mix with:

    • Acids: Amines are basic and will react exothermically with acids.[6]

    • Oxidizing Agents: To prevent potentially violent reactions.

    • Halogenated Compounds: To avoid hazardous reactions.[6]

  • Container Type: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw-top cap. The original container is often a suitable choice.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

Waste_Segregation Waste This compound Waste Incompatible Incompatible Waste Streams Acids Oxidizing Agents Halogenated Compounds Waste->Incompatible DO NOT MIX Compatible Compatible Waste Streams Non-halogenated Organic Solvents Waste->Compatible May be compatible (Consult EHS) caption Figure 2: Waste Segregation Logic

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.